O-Arachidonoyl glycidol
描述
属性
CAS 编号 |
439146-24-4 |
|---|---|
分子式 |
C23H36O3 |
分子量 |
360.5 g/mol |
IUPAC 名称 |
oxiran-2-ylmethyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3 |
InChI 键 |
ACYNJBAUKQMZDF-UHFFFAOYSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
外观 |
Assay:≥98%A solution in methyl acetate |
同义词 |
Glycidyl Arachidonate; (5Z,8Z,11Z,14Z)- 5,8,11,14-Eicosatetraenoic Acid Oxiranylmethyl Ester; Arachidonoyl-glycidyl Ester; |
产品来源 |
United States |
Foundational & Exploratory
O-Arachidonoyl Glycidol: A Technical Guide to its Synthesis, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides an in-depth overview of its synthesis, the context of its discovery within the broader exploration of the endocannabinoid system, and its biological activity as an inhibitor of key metabolic enzymes. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways are presented to serve as a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction: The Endocannabinoid System and the Significance of 2-AG Analogs
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A primary bioactive lipid of the ECS is 2-arachidonoylglycerol (2-AG), an endogenous agonist for the cannabinoid receptors CB1 and CB2.[1] The synthesis of 2-AG and its analogs has been a subject of intense research to understand its physiological roles and to develop therapeutic agents. This compound has emerged from this research as a valuable tool to probe the enzymes that regulate 2-AG levels, namely monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).
Discovery of this compound
The discovery of this compound is intrinsically linked to the broader scientific exploration of 2-AG and its analogs. Following the identification of 2-AG as an endogenous cannabinoid ligand in the mid-1990s, research efforts were directed towards understanding its metabolism and developing stable analogs to probe its function.[1][2] The design and synthesis of compounds structurally related to 2-AG, such as this compound, were driven by the need for chemical tools to selectively inhibit the enzymes responsible for 2-AG degradation, thereby potentiating endocannabinoid signaling.
Synthesis of this compound
A common approach for synthesizing glycidyl esters involves a two-step process.[3] First, an allyl ester of the fatty acid is formed, which is then epoxidized to the glycidyl ester. Alternatively, direct esterification of the fatty acid with glycidol can be achieved, though this may present challenges in controlling side reactions.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Quantitative Data
This compound is recognized as an inhibitor of the enzymes responsible for the degradation of endocannabinoids. Specifically, it has been shown to block the hydrolysis of 2-oleoyl glycerol, a substrate for MAGL, and to inhibit the activity of FAAH.
| Enzyme Target | Substrate | Tissue Preparation | IC50 Value |
| MAGL (Cytosolic) | 2-Oleoyl Glycerol | Rat Cerebellum | 4.5 µM |
| MAGL (Membrane) | 2-Oleoyl Glycerol | Rat Cerebellum | 19 µM |
| FAAH | Arachidonoyl Ethanolamide | Rat Cerebellum | 12 µM |
Table 1: Inhibitory Activity of this compound
Signaling Pathway Context:
Caption: this compound inhibits MAGL and FAAH.
Experimental Protocols
General Synthesis of Glycidyl Esters
This protocol is a generalized procedure based on the synthesis of other fatty acid glycidyl esters and would require optimization for this compound.
Materials:
-
Arachidonic acid
-
Glycidol
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve arachidonic acid in anhydrous dichloromethane.
-
Add glycidol to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate to yield this compound.
-
Characterize the final product by techniques such as NMR and mass spectrometry.
MAGL and FAAH Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of endocannabinoid degrading enzymes.
Materials:
-
Rat cerebellum
-
Sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Radiolabeled substrate (e.g., [³H]2-oleoylglycerol for MAGL, [³H]arachidonoylethanolamide for FAAH)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cytosolic and Membrane Fractions:
-
Homogenize rat cerebellum in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes.
-
The supernatant from this step is the cytosolic fraction.
-
Resuspend the pellet in buffer to obtain the membrane fraction.
-
Determine the protein concentration of both fractions.
-
-
Inhibition Assay:
-
Pre-incubate the cytosolic or membrane fractions with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a quench solution (e.g., chloroform/methanol).
-
Separate the aqueous and organic phases by centrifugation.
-
Quantify the amount of radiolabeled product in the aqueous phase by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Experimental Workflow for Inhibition Assay:
Caption: Workflow for MAGL/FAAH inhibition assay.
Conclusion
This compound serves as a valuable pharmacological tool for the study of the endocannabinoid system. Its ability to inhibit both MAGL and FAAH, the primary enzymes responsible for the degradation of 2-AG and anandamide, respectively, allows for the investigation of the physiological consequences of enhanced endocannabinoid tone. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of modulating endocannabinoid metabolism.
References
O-Arachidonoyl Glycidol: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable pharmacological tool for investigating the endocannabinoid system (ECS) due to its inhibitory effects on key enzymes responsible for the degradation of endocannabinoids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its enzymatic targets, the subsequent impact on endocannabinoid signaling, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Inhibition of Endocannabinoid Hydrolases
The primary mechanism of action of this compound is the inhibition of two major serine hydrolases responsible for the degradation of endocannabinoids: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).
Inhibition of Monoacylglycerol Lipase (MAGL)
This compound acts as an inhibitor of MAGL, the primary enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol. By blocking MAGL activity, this compound leads to an accumulation of 2-AG, thereby potentiating its signaling effects at cannabinoid receptors.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound also inhibits FAAH, the enzyme primarily responsible for the degradation of N-arachidonoylethanolamine (anandamide or AEA) into arachidonic acid and ethanolamine. This inhibition leads to an increase in the levels of anandamide, enhancing its biological activity.
While this compound is a known inhibitor of MAGL and FAAH, its effect on another important 2-AG hydrolase, α/β-hydrolase domain 6 (ABHD6), has not been extensively documented in publicly available literature. Further research is required to fully characterize its selectivity profile against this and other related enzymes.
Data Presentation: Inhibitory Potency
The inhibitory potency of this compound against MAGL and FAAH has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Enzyme Target | Substrate | Tissue Source | IC50 Value | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Cytosolic fraction of rat cerebella | 4.5 µM | [1] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Membrane fraction of rat cerebella | 19 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Membrane fraction of rat cerebella | 12 µM | [1] |
Signaling Pathways Affected by this compound
By inhibiting MAGL and FAAH, this compound indirectly modulates the signaling pathways mediated by the endocannabinoids 2-AG and anandamide. These endocannabinoids primarily act on the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).
Endocannabinoid Synthesis and Degradation Pathway
The following diagram illustrates the synthesis and degradation of the primary endocannabinoids and the points of intervention by this compound.
Downstream Signaling of CB1 and CB2 Receptors
Activation of CB1 and CB2 receptors by elevated levels of 2-AG and anandamide initiates a cascade of intracellular signaling events.
The net effect of this compound is an amplification of endocannabinoid signaling, leading to a range of physiological responses, including modulation of neurotransmission, immune responses, and inflammation. The specific cellular outcome depends on the cell type and the relative expression levels of CB1 and CB2 receptors.
Experimental Protocols
The investigation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.
In Vitro Enzyme Inhibition Assays
This assay measures the inhibition of MAGL activity by quantifying the release of a fluorescent product from a synthetic substrate.
-
Materials:
-
Recombinant human or rodent MAGL
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate or a custom substrate)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound or vehicle control to the wells of the microplate.
-
Add the MAGL enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for 4-methylumbelliferone).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This assay is similar to the MAGL assay but uses a specific FAAH substrate.
-
Materials:
-
Recombinant human or rodent FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow the same general procedure as the MAGL inhibition assay.
-
Use AAMCA as the substrate, which upon hydrolysis by FAAH, releases the fluorescent product 7-amino-4-methylcoumarin (AMC).
-
Measure fluorescence at appropriate excitation and emission wavelengths for AMC (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the IC50 value as described for the MAGL assay.
-
Experimental Workflow for In Vitro Inhibition Assays
Quantification of Endocannabinoid Levels
To confirm that inhibition of MAGL and FAAH by this compound leads to an increase in their respective substrates, the levels of 2-AG and anandamide can be measured in cell cultures or in vivo tissues. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.
-
Cell Culture:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle for a specified time.
-
Harvest cells and immediately quench enzymatic activity by adding a cold organic solvent (e.g., methanol or acetonitrile) containing deuterated internal standards for 2-AG and anandamide.
-
Perform lipid extraction using a suitable method, such as the Bligh and Dyer or Folch method.
-
-
In Vivo Tissue:
-
Administer this compound or vehicle to the animal model.
-
At the desired time point, euthanize the animal and rapidly dissect the tissue of interest.
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Homogenize the frozen tissue in a cold organic solvent with internal standards and proceed with lipid extraction.
-
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the endocannabinoids using a suitable chromatography column (e.g., C18).
-
Detect and quantify 2-AG and anandamide using multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions and comparison to the internal standards.
Conclusion
This compound is a valuable research tool that acts as a dual inhibitor of MAGL and FAAH. Its mechanism of action involves the elevation of the endogenous cannabinoids 2-AG and anandamide, leading to the potentiation of their signaling through CB1 and CB2 receptors. This guide has provided a detailed overview of its enzymatic targets, the affected signaling pathways, and the experimental protocols used for its characterization. Further investigation into its selectivity profile, particularly against ABHD6, and its in vivo effects on endocannabinoid levels will provide a more complete understanding of its pharmacological properties and its potential applications in the study of the endocannabinoid system.
References
An In-depth Technical Guide on the Biological Functions of O-Arachidonoyl Glycidol and Noladin Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of two structurally related arachidonic acid derivatives: O-Arachidonoyl glycidol and 2-Arachidonyl glyceryl ether (commonly known as Noladin ether). This document delves into their mechanisms of action, associated signaling pathways, and the experimental methodologies used to elucidate their functions, with a focus on their roles within the endocannabinoid system.
Introduction to this compound and Noladin Ether
This compound and Noladin ether are synthetic and putative endogenous lipid signaling molecules, respectively, that interact with the endocannabinoid system. While structurally similar, they exhibit distinct primary biological activities. This compound primarily functions as an inhibitor of the key endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] In contrast, Noladin ether is recognized as an agonist for cannabinoid receptors, displaying a preference for the CB1 receptor and also activating the orphan G protein-coupled receptor GPR55.[2][3]
This compound: An Inhibitor of Endocannabinoid Degradation
This compound, a 2-arachidonoylglycerol analog, exerts its biological effects by inhibiting the enzymes responsible for the breakdown of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
Mechanism of Action
This compound serves as an inhibitor of both FAAH and MAGL. By blocking the hydrolytic activity of these enzymes, it leads to an accumulation of their endogenous substrates, thereby potentiating endocannabinoid signaling.
Quantitative Data: Enzyme Inhibition
The inhibitory potency of this compound against FAAH and MAGL has been quantified in various studies. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Enzyme Target | Tissue/Cell Fraction | Substrate Used in Assay | IC50 Value (µM) | Reference |
| FAAH | Rat Cerebellum (Membrane) | Arachidonoyl ethanolamide | 12 | [1] |
| MAGL | Rat Cerebellum (Cytosol) | 2-Oleoyl glycerol | 4.5 | [1] |
| MAGL | Rat Cerebellum (Membrane) | 2-Oleoyl glycerol | 19 | [1] |
Signaling Implications of FAAH and MAGL Inhibition
The inhibition of FAAH and MAGL by this compound leads to elevated levels of anandamide and 2-AG, respectively. This enhancement of endogenous cannabinoid tone can subsequently lead to increased activation of cannabinoid receptors (CB1 and CB2) and other endocannabinoid targets, influencing a wide array of physiological processes including neurotransmission, inflammation, and pain perception.
Noladin Ether (2-Arachidonyl Glyceryl Ether): A Cannabinoid Receptor Agonist
Noladin ether, first isolated from porcine brain, is a putative endocannabinoid that acts as a direct agonist at cannabinoid receptors.[4] Its ether linkage confers greater metabolic stability compared to the ester linkage in 2-AG.[5]
Receptor Binding and Activation
Noladin ether exhibits a high affinity for the CB1 receptor and is also an agonist for the GPR55 receptor.[2][6] Its interaction with the CB2 receptor is significantly weaker.[4]
Quantitative Data: Receptor Binding and Potency
The binding affinities (Ki) and potencies (EC50) of Noladin ether at its primary receptor targets are detailed in the table below.
| Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| CB1 | Radioligand Binding | 21.2 | - | [4] |
| CB1 | - | - | 37 | [2] |
| CB2 | Radioligand Binding | >3000 | >30000 | [2][4] |
| GPR55 | - | - | 10 | [2] |
Signaling Pathways
Activation of the CB1 receptor by Noladin ether has been shown to initiate downstream signaling through the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This signaling cascade is implicated in various cellular processes, including cell growth, differentiation, and survival.
Noladin ether is also a potent agonist of the orphan receptor GPR55.[2] Activation of GPR55 can lead to the mobilization of intracellular calcium and the activation of various downstream signaling cascades, including those involving RhoA and PLC.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological functions of this compound and Noladin ether.
General Experimental Workflow
References
- 1. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: An In-depth Technical Guide to its Enzyme Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). As an important signaling molecule in the endocannabinoid system (ECS), 2-AG's physiological effects are tightly regulated by its synthesis and degradation. The primary enzymes responsible for 2-AG hydrolysis are monoacylglycerol lipase (MAGL), and to a lesser extent, α/β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12). Fatty acid amide hydrolase (FAAH), the principal enzyme for anandamide degradation, can also hydrolyze 2-AG. This compound has been investigated as a tool to probe the function of these enzymes and as a potential therapeutic agent itself. This technical guide provides a comprehensive overview of the enzyme inhibition profile of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Enzyme Inhibition Profile of this compound
This compound has been demonstrated to be an inhibitor of both MAGL and FAAH. The following table summarizes the available quantitative data on its inhibitory potency.
| Enzyme Target | Assay System | Substrate | IC50 Value (µM) |
| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 2-Oleoyl glycerol | 4.5 |
| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 2-Oleoyl glycerol | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide (Anandamide) | 12 |
Data compiled from available literature.[1]
Signaling Pathways
The enzymes inhibited by this compound are key regulators of the endocannabinoid signaling pathway. By preventing the breakdown of 2-AG, this compound can potentiate the activation of cannabinoid receptors CB1 and CB2, leading to various downstream cellular effects.
References
O-Arachidonoyl Glycidol: A Technical Guide to a 2-AG Analog for Endocannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the endocannabinoid system (ECS).[1][2][3] Like its natural counterpart, OAG possesses a similar chemical structure, featuring an arachidonoyl carbon chain. This structural similarity allows it to interact with components of the ECS, primarily the enzymes responsible for the degradation of 2-AG. This technical guide provides an in-depth overview of OAG, focusing on its mechanism of action as an inhibitor of key metabolic enzymes, its interaction with cannabinoid receptors, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of modulating the endocannabinoid system.
Core Concepts: this compound as a 2-AG Analog
This compound is primarily recognized for its inhibitory activity against the primary enzymes that catabolize 2-AG, namely monoacylglycerol lipase (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH).[1][4][5] By blocking these enzymes, OAG effectively increases the synaptic levels of 2-AG, thereby potentiating its signaling at cannabinoid receptors (CB1 and CB2). This mode of action makes OAG a valuable tool for studying the physiological and pathological roles of 2-AG in various processes, including neurotransmission, inflammation, and pain perception.
Quantitative Data on this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and comparable 2-AG analogs, providing a clear comparison of their potencies and selectivities.
| Compound | Target Enzyme/Receptor | Assay Condition | IC50 (µM) | Reference |
| This compound | MAGL | 2-Oleoyl glycerol hydrolysis (rat cerebellum cytosol) | 4.5 | [4][5] |
| This compound | MAGL | 2-Oleoyl glycerol hydrolysis (rat cerebellum membranes) | 19 | [4][5] |
| This compound | FAAH | Anandamide hydrolysis (rat cerebellum membranes) | 12 | [4][5] |
| O-2203 | FAAH | [³H]AEA hydrolysis (membrane) | 83 | |
| O-2203 | MAGL | [³H]2-OG hydrolysis (cytosol) | 90 | |
| O-2204 | FAAH | [³H]AEA hydrolysis (membrane) | 35 |
| Compound | Target Receptor | Binding Affinity (Ki in µM) | Reference |
| O-2203 | CB1 | 3.7 | |
| O-2204 | CB1 | 3.2 |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
2-AG Metabolic Pathways
The metabolism of 2-AG is a critical aspect of endocannabinoid signaling. The following diagram illustrates the primary synthetic and degradative pathways of 2-AG, highlighting the enzymes targeted by this compound.
Caption: Biosynthesis and degradation of 2-AG, with inhibitory action of OAG.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines a typical workflow for an enzyme inhibition assay used to determine the IC50 value of a compound like this compound.
Caption: General workflow for determining enzyme inhibition by OAG.
Experimental Protocols
MAGL Inhibition Assay (Hydrolysis of 2-Oleoyl-[³H]Glycerol)
This protocol is adapted from studies investigating the inhibition of MAGL by 2-AG analogs.
1. Preparation of Rat Brain Cytosol:
-
Homogenize rat cerebella in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.32 M sucrose).
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the assay.
2. Assay Procedure:
-
In a reaction tube, combine the cytosolic fraction (containing MAGL) with a pre-determined concentration of this compound (dissolved in a suitable solvent like DMSO).
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 2-oleoyl-[³H]glycerol.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., chloroform/methanol, 2:1, v/v).
-
Separate the radiolabeled product ([³H]oleic acid) from the unreacted substrate using liquid-liquid extraction or thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product using liquid scintillation counting.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of OAG compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the OAG concentration.
-
Determine the IC50 value, the concentration of OAG that inhibits 50% of MAGL activity, using non-linear regression analysis.
FAAH Inhibition Assay (Hydrolysis of [³H]Anandamide)
This protocol is based on standard methods for assessing FAAH activity.
1. Preparation of Rat Brain Membranes:
-
Homogenize rat brains in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
2. Assay Procedure:
-
In a reaction tube, combine the membrane preparation (containing FAAH) with various concentrations of this compound.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding [³H]anandamide as the substrate.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an acidic stop solution (e.g., 1 M HCl).
-
Extract the radiolabeled product ([³H]ethanolamine) and unreacted substrate with an organic solvent (e.g., chloroform/methanol).
-
Separate the aqueous phase containing the product from the organic phase containing the substrate.
-
Measure the radioactivity in the aqueous phase by liquid scintillation counting.
3. Data Analysis:
-
Calculate the percentage of inhibition for each OAG concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition versus the log concentration of OAG.
-
Determine the IC50 value from the resulting dose-response curve.
Synthesis of this compound
The synthesis of this compound typically involves the esterification of glycidol with arachidonic acid. While specific, detailed protocols can vary, a general synthetic approach is outlined below.
Caption: A simplified schematic for the synthesis of this compound.
A plausible synthetic route involves the activation of arachidonic acid, for example, by converting it to its acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated arachidonic acid is then reacted with glycidol in an appropriate solvent. The final product, this compound, is then purified from the reaction mixture, typically using column chromatography.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool for investigating the endocannabinoid system. Its ability to inhibit the primary degradative enzymes of 2-AG allows for the specific potentiation of endogenous 2-AG signaling, providing insights into its diverse physiological functions. The data and protocols presented in this guide offer a foundational resource for researchers utilizing OAG in their studies.
Further research is warranted to fully characterize the pharmacological profile of OAG. This includes determining its binding affinities for CB1 and CB2 receptors to assess its direct cannabinoid activity, as well as its inhibitory potency against other potential 2-AG hydrolases like ABHD6. Comprehensive in vivo studies are also needed to evaluate its therapeutic potential in models of pain, inflammation, and neurological disorders. Additionally, a thorough off-target screening would provide a more complete understanding of its selectivity and potential side effects. The continued investigation of OAG and similar 2-AG analogs will undoubtedly contribute to a deeper understanding of the endocannabinoid system and may pave the way for novel therapeutic strategies.
References
- 1. netascientific.com [netascientific.com]
- 2. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [shop.labclinics.com]
O-Arachidonoyl Glycidol: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable research tool for studying the endocannabinoid system due to its inhibitory effects on key metabolic enzymes. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental methodologies, and an exploration of its role in relevant signaling pathways.
Physicochemical Properties
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Chemical Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester | [1][2][3] |
| CAS Number | 439146-24-4 | [1][2] |
| Molecular Formula | C₂₃H₃₆O₃ | [1][2] |
| Molecular Weight | 360.5 g/mol | [1][2][4] |
| Purity | ≥98% | [3] |
| Formulation | Typically supplied as a solution in methyl acetate. | [1][3] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml | [1][3] |
| Storage | -20°C | [3] |
| Stability | ≥ 2 years at -20°C | [3] |
Table 2: Physicochemical Data of Glycidol (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₃H₆O₂ | [5] |
| Molecular Weight | 74.08 g/mol | [5] |
| Melting Point | -49°F (-45°C) | [5][6] |
| Boiling Point | 333°F (167°C) at 760 mmHg (with decomposition) | [5][6] |
| Density | 1.117 g/mL at 25°C | |
| Vapor Pressure | 0.9 mmHg at 25°C | |
| Water Solubility | Miscible | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound, also referred to as glycidyl arachidonate, is achieved through the esterification of glycidol with arachidonic acid.[7] This process can be accomplished via several synthetic routes.
General Synthesis Workflow
A common approach involves the reaction of arachidonic acid with glycidol in the presence of a coupling agent.[7] An alternative method involves the reaction of an alkali metal salt of arachidonic acid with an excess of epichlorohydrin in the presence of a phase-transfer catalyst.[8]
Experimental Protocol: Synthesis of Glycidyl Esters
This protocol provides a general framework for the synthesis of glycidyl esters, which can be adapted for this compound.
Materials:
-
Arachidonic acid
-
Epichlorohydrin
-
Alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)
-
Quaternary ammonium halide (e.g., tetrabutylammonium bromide) as a phase-transfer catalyst
-
Organic solvent (e.g., toluene)
-
Aqueous workup solutions (e.g., water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation: Arachidonic acid is neutralized with an aqueous solution of an alkali metal hydroxide to form the corresponding carboxylate salt.
-
Reaction Setup: The aqueous solution of the arachidonate salt is mixed with a molar excess of epichlorohydrin and a catalytic amount of a quaternary ammonium halide.[8]
-
Reaction Conditions: The mixture is heated, typically to reflux, with vigorous stirring to ensure efficient phase transfer. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).[9]
-
Workup: After the reaction is complete, the organic layer is separated, washed with water and brine to remove unreacted salts and catalyst, and then dried over an anhydrous drying agent.
-
Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the pure this compound.
Biological Activity Assays
This compound's primary biological activity is the inhibition of monoacylglycerol lipase (MAGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH).[1][4] The following outlines the principles of an assay to determine its inhibitory potency.
Experimental Protocol: Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol describes a method to assess the inhibition of MAGL-catalyzed hydrolysis of a substrate like 2-oleoylglycerol (2-OG).
Materials:
-
Source of MAGL (e.g., cytosolic fraction of rat cerebellum)[1]
-
Substrate: Radiolabeled or fluorogenic 2-oleoylglycerol (2-OG)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Quenching solution (e.g., chloroform/methanol mixture)
-
Scintillation cocktail (if using a radiolabeled substrate)
Procedure:
-
Enzyme Preparation: Prepare a cytosolic fraction from rat cerebellum, which is a rich source of MAGL.[1]
-
Incubation: In a reaction tube, combine the enzyme preparation, assay buffer, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding the 2-OG substrate.
-
Incubation Period: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Separation and Quantification: Separate the product of the hydrolysis (e.g., oleic acid) from the unreacted substrate. If using a radiolabeled substrate, this can be achieved by liquid-liquid extraction, followed by quantification of the radioactivity in the aqueous phase using a scintillation counter.
-
Data Analysis: Determine the rate of hydrolysis at each inhibitor concentration and calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the MAGL activity.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by modulating the endocannabinoid system. The primary endocannabinoid, 2-arachidonoylglycerol (2-AG), is a full agonist of the cannabinoid receptors CB1 and CB2.[3] The levels of 2-AG are tightly regulated by its synthesis via diacylglycerol lipase (DAGL) and its degradation primarily by monoacylglycerol lipase (MAGL).[10]
This compound acts as an inhibitor of MAGL.[2][11] By blocking MAGL, it prevents the breakdown of 2-AG, leading to an accumulation of this endocannabinoid in the synaptic cleft.[12] This elevated level of 2-AG results in enhanced activation of presynaptic CB1 receptors, leading to a suppression of neurotransmitter release. This process is a key component of retrograde signaling, where a postsynaptically synthesized messenger (2-AG) modulates the activity of the presynaptic neuron.[13][14] this compound also shows some inhibitory activity towards FAAH, the primary enzyme responsible for the degradation of the other major endocannabinoid, anandamide (AEA).[1]
Diagrams of Signaling Pathways and Workflows
Caption: Inhibition of MAGL by this compound leads to increased 2-AG levels.
Caption: Workflow for determining the inhibitory activity of this compound on MAGL.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. netascientific.com [netascientific.com]
- 4. This compound | CAS 439146-24-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. GLYCIDOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]
- 9. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Subcellular Recruitment of Monoacylglycerol Lipase Generates Spatial Specificity of 2-Arachidonoyl Glycerol Signaling during Axonal Pathfinding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
- 12. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the sites of 2-arachidonoylglycerol synthesis and action imply retrograde endocannabinoid signaling at both GABAergic and glutamatergic synapses in the ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocannabinoid Signaling from 2-Arachidonoylglycerol to CB1 Cannabinoid Receptor Facilitates Reward-based Learning of Motor Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Technical Guide for Endocannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of O-Arachidonoyl glycidol, a significant tool in the field of endocannabinoid research. This document details its mechanism of action, presents its quantitative inhibitory data, and outlines the experimental protocols for its characterization.
Core Concepts: The Endocannabinoid System and its Key Enzymes
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The two primary endocannabinoid signaling molecules are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these endocannabinoids are terminated by specific hydrolytic enzymes. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, while Monoacylglycerol Lipase (MAGL) is the principal enzyme for the breakdown of 2-AG.[1] The inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling, with potential applications in pain, inflammation, and neurological disorders.[2][3]
This compound: A Dual Inhibitor of FAAH and MAGL
This compound is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It functions as an inhibitor of both MAGL and FAAH, thereby preventing the breakdown of 2-AG and anandamide, respectively.[4][5] This dual inhibitory action leads to an elevation in the levels of these endocannabinoids, potentiating their signaling through cannabinoid receptors (CB1 and CB2).
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against both MAGL and FAAH. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | Tissue Source | Substrate Used in Assay | IC50 Value (µM) |
| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 2-oleoyl glycerol | 4.5[4][5][6] |
| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 2-oleoyl glycerol | 19[4][5][6] |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | arachidonoyl ethanolamide | 12[4][5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to determine its potency, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of compounds like this compound on FAAH and MAGL are crucial for reproducible research. Below are representative protocols based on commonly used assays.
FAAH Inhibition Assay (Fluorometric)
This protocol is based on the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH to release the fluorescent product 7-amino-4-methylcoumarin (AMC).[3]
1. Reagent Preparation:
-
FAAH Assay Buffer (1X): 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. Prepare by diluting a 10X stock with ultrapure water. Store at 4°C.[7]
-
FAAH Enzyme: Use recombinant human FAAH or prepared rat brain microsomes. Thaw the enzyme on ice and dilute to the desired concentration in ice-cold FAAH Assay Buffer. The final concentration should be determined empirically based on enzyme activity.
-
FAAH Substrate (AAMCA): Prepare a stock solution in DMSO. For the assay, dilute the stock solution with ethanol. For example, dilute a 400 µM stock to a working concentration of 20 µM.[7]
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
2. Assay Procedure (96-well plate format):
-
Add 170 µL of FAAH Assay Buffer (1X) to each well.[7]
-
Add 10 µL of the diluted FAAH enzyme solution to the "100% Initial Activity" (control) and "Inhibitor" wells.[7]
-
Add 10 µL of the solvent used for the inhibitor to the "100% Initial Activity" and "Background" wells.[7]
-
Add 10 µL of each this compound dilution to the respective "Inhibitor" wells.
-
Add 180 µL of FAAH Assay Buffer (1X) and 10 µL of solvent to the "Background" wells.[7]
-
Pre-incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[7]
-
Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.[7]
-
Incubate the plate for 30 minutes at 37°C.[7]
3. Detection:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7] The assay can be read kinetically or as an endpoint measurement.
4. Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MAGL Inhibition Assay (Colorimetric)
This protocol is based on the hydrolysis of a chromogenic substrate, such as 4-nitrophenylacetate, by MAGL to produce the colored product 4-nitrophenol.[6][8]
1. Reagent Preparation:
-
MAGL Assay Buffer (1X): 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA. Prepare by diluting a 10X stock with ultrapure water. Store at -20°C.[6]
-
MAGL Enzyme: Use recombinant human MAGL or cytosolic fractions from rat brain. Thaw the enzyme on ice and dilute it with 1X MAGL Assay Buffer.[6]
-
MAGL Substrate (4-nitrophenylacetate): Prepare a stock solution in ethanol. Dilute the stock with 1X MAGL Assay Buffer before use.[6]
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
2. Assay Procedure (96-well plate format):
-
Add 150 µL of 1X Assay Buffer to the "100% Initial Activity" (control) and "Inhibitor" wells.[6]
-
Add 10 µL of the diluted MAGL enzyme to the "100% Initial Activity" and "Inhibitor" wells.[6]
-
Add 10 µL of the solvent to the "100% Initial Activity" and "Background" wells.[6]
-
Add 10 µL of each this compound dilution to the "Inhibitor" wells.
-
Add 160 µL of 1X Assay Buffer and 10 µL of solvent to the "Background" wells.[6]
-
Initiate the reactions by adding 10 µL of the MAGL Substrate to all wells.[6]
-
Shake the plate for 10 seconds and incubate for ten minutes at room temperature.[6]
3. Detection:
-
Read the absorbance at 405-415 nm using a microplate reader.[6]
4. Data Analysis:
-
Subtract the average absorbance of the "Background" wells from the readings of the "100% Initial Activity" and "Inhibitor" wells.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Conclusion
This compound serves as a valuable pharmacological tool for studying the endocannabinoid system. Its ability to inhibit both FAAH and MAGL allows researchers to investigate the simultaneous potentiation of anandamide and 2-AG signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of the therapeutic potential of modulating the endocannabinoid system.
References
- 1. amsbio.com [amsbio.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
O-Arachidonoyl Glycidol: A Technical Guide to its Role in Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) that serves as a valuable tool for investigating the complexities of lipid signaling pathways. Primarily recognized as an inhibitor of two key enzymes responsible for endocannabinoid degradation—monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH)—this compound offers a means to potentiate endogenous cannabinoid signaling. This technical guide provides an in-depth exploration of the biochemical properties of this compound, its mechanism of action, and its impact on downstream signaling cascades. Detailed experimental protocols, quantitative data on its inhibitory activity, and visual representations of the involved pathways are presented to facilitate its application in research and drug development.
Introduction to this compound
This compound is a structurally related analog of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[1] Its chemical structure features an arachidonoyl fatty acid chain esterified to a glycidol backbone. This modification from the glycerol backbone of 2-AG confers its inhibitory properties against key enzymes in the endocannabinoid system. By blocking the degradation of endocannabinoids, this compound effectively elevates their local concentrations, thereby amplifying their signaling effects.
Mechanism of Action: Inhibition of MAGL and FAAH
The primary mechanism of action of this compound is the inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[2][3]
-
Monoacylglycerol Lipase (MAGL): MAGL is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[4][5] this compound inhibits MAGL, leading to an accumulation of 2-AG.
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme for the degradation of anandamide (AEA), another major endocannabinoid.[6] this compound also exhibits inhibitory activity against FAAH, which results in elevated levels of AEA.
The dual inhibition of both MAGL and FAAH makes this compound a non-selective tool for potentiating the endocannabinoid system, elevating levels of both 2-AG and anandamide.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50).
| Enzyme | Preparation | Substrate | IC50 (µM) | Reference |
| MAGL | Cytosolic fraction of rat cerebella | 2-Oleoyl glycerol | 4.5 | [2][3][7][8] |
| MAGL | Membrane fraction of rat cerebella | 2-Oleoyl glycerol | 19 | [2][3][7][8] |
| FAAH | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide | 12 | [2][3][8] |
Signaling Pathways Affected by this compound
By inhibiting MAGL and FAAH, this compound indirectly modulates the signaling pathways downstream of the cannabinoid receptors, CB1 and CB2. The accumulation of 2-AG and anandamide leads to enhanced activation of these receptors.
Endocannabinoid Degradation and its Inhibition
The following diagram illustrates the enzymatic degradation of 2-AG and anandamide and the points of inhibition by this compound.
Downstream Signaling of CB1 Receptor Activation
Elevated levels of 2-AG, a full agonist, and anandamide, a partial agonist, lead to the activation of the CB1 receptor, which is predominantly expressed in the central nervous system. CB1 receptor activation initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins.
Downstream Signaling of CB2 Receptor Activation
The CB2 receptor is primarily expressed in immune cells and its activation by elevated endocannabinoid levels modulates immune responses and inflammation. Similar to CB1, CB2 receptor signaling is mainly mediated by Gi/o proteins, but also involves other pathways like the MAPK cascade.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects.
In Vitro MAGL Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory effect of this compound on MAGL activity.
Materials:
-
Recombinant human or rat MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-Nitrophenylacetate)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow:
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol details a fluorometric assay to measure the inhibition of FAAH by this compound.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow:
Quantification of Endocannabinoids by LC-MS/MS
This workflow describes the general steps for quantifying changes in endogenous 2-AG and anandamide levels in biological samples following treatment with this compound.
Experimental Workflow:
Synthesis of this compound
Conclusion
This compound serves as a potent, albeit non-selective, inhibitor of the primary endocannabinoid degrading enzymes, MAGL and FAAH. Its use in research allows for the acute elevation of endogenous 2-AG and anandamide levels, providing a valuable method to study the physiological and pathophysiological roles of the endocannabinoid system. The data and protocols presented in this guide are intended to support researchers, scientists, and drug development professionals in utilizing this compound to further unravel the complexities of lipid signaling and to explore novel therapeutic strategies targeting the endocannabinoid system. Further research is warranted to fully characterize its selectivity profile and to develop more selective chemical probes for the individual components of the endocannabinoid metabolic network.
References
- 1. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. netascientific.com [netascientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [shop.labclinics.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. mdpi.com [mdpi.com]
- 10. druglibrary.net [druglibrary.net]
- 11. explorationpub.com [explorationpub.com]
- 12. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)C2 by a novel chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
O-Arachidonoyl Glycidol: A Technical Guide to its Molecular Targets and Mechanism of Action
Abstract
O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It functions as an inhibitor of several key enzymes involved in the metabolism of endocannabinoids, thereby modulating the endocannabinoid system (ECS). This technical guide provides an in-depth overview of the molecular targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a visual representation of the affected signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and neuroscience who are investigating the therapeutic potential of modulating the endocannabinoid system.
Introduction
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and appetite. The primary bioactive lipids of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these endocannabinoids is tightly controlled by their synthesis and degradation. This compound has emerged as a valuable research tool due to its ability to inhibit the key enzymes responsible for the degradation of these signaling lipids. By blocking their metabolism, this compound effectively elevates the endogenous levels of endocannabinoids, leading to enhanced activation of cannabinoid receptors CB1 and CB2. This guide delves into the specific molecular targets of this compound and the experimental methodologies used to characterize its activity.
Molecular Targets of this compound
This compound primarily targets three serine hydrolases that are critical for the breakdown of endocannabinoids:
-
Monoacylglycerol Lipase (MAGL): This enzyme is the principal hydrolase of 2-AG in the central nervous system, responsible for approximately 85% of its degradation.[1][2]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides.
-
α/β-Hydrolase Domain Containing 12 (ABHD12): ABHD12 is another enzyme that contributes to the hydrolysis of 2-AG, accounting for about 9% of its breakdown in the brain.[1][2]
The inhibitory activity of this compound against these enzymes has been quantified through various in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
Quantitative Inhibitory Activity
| Target Enzyme | Substrate / Assay Condition | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol hydrolysis in rat cerebellar cytosol | 4.5 | --INVALID-LINK-- |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol hydrolysis in rat cerebellar membranes | 19 | --INVALID-LINK-- |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide hydrolysis in rat cerebellar membranes | 12 | --INVALID-LINK-- |
Experimental Protocols
The identification and characterization of the targets of this compound rely on a variety of robust experimental techniques. This section provides detailed methodologies for key assays.
Enzymatic Activity Assays
Fluorometric and colorimetric assays are commonly employed to measure the catalytic activity of MAGL, FAAH, and ABHD12 and to determine the inhibitory potency of compounds like this compound.
3.1.1. General Protocol for Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available kits and is suitable for determining the IC50 of inhibitors.
Materials:
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Recombinant human or rat FAAH enzyme
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH Assay Buffer.
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the FAAH substrate and the inhibitor.
-
-
Assay Setup:
-
Add 170 µL of FAAH Assay Buffer to each well.
-
Add 10 µL of the diluted FAAH enzyme to the appropriate wells.
-
Add 10 µL of the inhibitor solution at various concentrations to the test wells. For control wells, add 10 µL of the solvent.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Readings should be taken at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. Competitive ABPP is particularly useful for determining the potency and selectivity of inhibitors.
3.2.1. General Protocol for Competitive ABPP
This protocol provides a general workflow for assessing the inhibition of serine hydrolases by this compound in a complex proteome.
Materials:
-
Cell or tissue lysates (e.g., mouse brain homogenate)
-
This compound (or other test inhibitor)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Prepare a soluble proteome fraction from the tissue or cells of interest.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Incubation:
-
In a series of microcentrifuge tubes, pre-incubate a fixed amount of the proteome (e.g., 50 µg) with varying concentrations of this compound for 30 minutes at room temperature. A vehicle control (e.g., DMSO) should be included.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-TAMRA at a final concentration of 1 µM) to each tube.
-
Incubate for another 30 minutes at room temperature.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
-
Data Analysis:
-
The intensity of the fluorescent bands corresponding to specific serine hydrolases will decrease with increasing concentrations of the inhibitor.
-
Quantify the band intensities to determine the concentration-dependent inhibition and estimate the IC50 for each target enzyme.
-
Signaling Pathways and Experimental Workflows
The inhibition of MAGL, FAAH, and ABHD12 by this compound leads to an accumulation of 2-AG and AEA, which in turn potentiates endocannabinoid signaling. This has numerous downstream consequences on neuronal function and other physiological processes.
Endocannabinoid Signaling Pathway
The following diagram illustrates the central role of MAGL, FAAH, and ABHD12 in the endocannabinoid signaling pathway and how their inhibition by this compound affects this cascade.
References
- 1. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for O-Arachidonoyl Glycidol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable tool in in vitro research, primarily acting as an inhibitor of two key enzymes in the endocannabinoid system: monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are responsible for the degradation of the endogenous cannabinoids 2-AG and anandamide (AEA), respectively. By inhibiting these enzymes, this compound effectively increases the levels of these endocannabinoids, allowing for the study of their downstream signaling effects. These application notes provide detailed protocols for utilizing this compound in in vitro enzyme inhibition assays and an overview of the relevant signaling pathways.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the reported inhibitory potency of this compound against MAGL and FAAH. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Target Enzyme | Substrate Used in Assay | Tissue/Cell Fraction | IC50 (µM) |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Rat Cerebellum Cytosol | 4.5 |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Rat Cerebellum Membrane | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebellum Membrane | 12 |
Signaling Pathways
Inhibition of MAGL and FAAH by this compound leads to the accumulation of their respective substrates, 2-AG and anandamide. These endocannabinoids then activate cannabinoid receptors, primarily CB1 and CB2, initiating a cascade of downstream signaling events.
Experimental Protocols
The following are detailed protocols for in vitro assays to determine the inhibitory effect of this compound on MAGL and FAAH activity.
Experimental Workflow for Inhibitor Screening
This workflow outlines the general procedure for screening potential enzyme inhibitors like this compound.
Protocol 1: In Vitro Fluorometric MAGL Inhibition Assay
This protocol is designed to determine the in vitro potency (IC50) of this compound against MAGL using a fluorometric method. This assay is highly sensitive and suitable for high-throughput screening.
Materials:
-
Recombinant human or rodent MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-Methylumbelliferyl acetate or a custom substrate)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in MAGL Assay Buffer to achieve the desired final concentrations for the assay.
-
Assay Plate Setup:
-
In a 96-well plate, add the diluted this compound solutions.
-
Include a vehicle control (DMSO in assay buffer) and a positive control (a known MAGL inhibitor).
-
-
Enzyme Addition: Add the MAGL enzyme to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence signal (e.g., excitation ~360 nm, emission ~460 nm) at 37°C for 30-60 minutes in kinetic mode.[1]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Colorimetric FAAH Inhibition Assay
This protocol describes a colorimetric method to determine the IC50 of this compound against FAAH. This method is robust and suitable for laboratories equipped with a standard absorbance microplate reader.
Materials:
-
Recombinant human or rodent FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., N-arachidonoylamide-4-nitrophenol)
-
This compound (dissolved in DMSO)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution and serial dilutions of this compound in FAAH Assay Buffer.
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add the diluted this compound solutions.
-
Include a vehicle control and a positive control.
-
-
Enzyme Addition: Add the FAAH enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add the FAAH substrate to each well to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the chromogenic product (e.g., 405-415 nm for 4-nitrophenol).
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
References
Application Notes: O-Arachidonoyl Glycidol Cell-Based Assays
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG). It functions as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2] By blocking FAAH activity, this compound effectively increases the intracellular concentrations of AEA and other bioactive lipid amides, thereby potentiating their signaling through various receptors, including cannabinoid receptors (CB1 and CB2).[2][3] This makes this compound a valuable tool for studying the endocannabinoid system and for screening potential therapeutic agents targeting this pathway.
The following protocols describe cell-based methods to characterize the activity of this compound by measuring its inhibitory effect on FAAH activity, its impact on endogenous anandamide levels, and its influence on downstream cellular functions such as cell migration.
Mechanism of Action: this compound
This compound exerts its effects primarily by inhibiting the enzymatic activity of FAAH. This inhibition leads to an accumulation of FAAH substrates, most notably anandamide. Elevated anandamide levels can then lead to increased activation of cannabinoid receptors and other downstream signaling cascades.
Caption: Signaling pathway of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against FAAH and other related enzymes.
| Target Enzyme/Process | Substrate | Tissue/Fraction | IC50 Value (µM) | Reference |
| FAAH-catalyzed hydrolysis | Arachidonoyl ethanolamide | Rat cerebella membrane fraction | 12 | [1] |
| 2-Oleoyl glycerol hydrolysis | 2-Oleoyl glycerol | Rat cerebella cytosolic fraction | 4.5 | [1] |
| 2-Oleoyl glycerol hydrolysis | 2-Oleoyl glycerol | Rat cerebella membrane fraction | 19 | [1] |
Experimental Protocols
Protocol 1: Cell-Based FAAH Activity Assay (Fluorometric)
This protocol details a method to measure the inhibitory effect of this compound on FAAH activity in cultured cells using a fluorometric assay. The principle relies on the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.
Experimental Workflow
Caption: Workflow for the cell-based FAAH activity assay.
Materials
-
Cell line expressing FAAH (e.g., human adipose-derived mesenchymal stem cells (MSCs)[4], SH-SY5Y, or other relevant cell lines)
-
Cell culture medium and supplements
-
This compound (in a suitable solvent like ethanol or DMSO)[1]
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA or Bradford protein assay kit
-
FAAH inhibitor screening assay kit (containing FAAH assay buffer, FAAH substrate like AMC-arachidonoyl amide)[2][5]
-
Positive control FAAH inhibitor (e.g., JZL 195)[5]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Cell Culture:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Seed cells in a suitable culture plate (e.g., 6-well plate) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A vehicle control (medium with solvent) must be included.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions and controls to the cells.
-
Incubate for a predetermined time (e.g., 2-6 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the treatment medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a BCA or Bradford assay.
-
-
FAAH Activity Assay:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with FAAH assay buffer.
-
In a 96-well black microplate, add the following to respective wells:
-
Blank: Assay buffer only.
-
Control: Cell lysate + vehicle.
-
Positive Control: Cell lysate + known FAAH inhibitor.
-
Test: Cell lysate from this compound-treated cells.
-
-
Prepare the FAAH substrate according to the kit manufacturer's instructions.[5]
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] x 100
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Measurement of Endogenous Anandamide Levels by LC-MS
This protocol provides a method to quantify the intracellular accumulation of anandamide following treatment with this compound, confirming the inhibitory effect on FAAH in a cellular context.
Experimental Workflow
Caption: Workflow for LC-MS measurement of anandamide.
Materials
-
Cell line and culture reagents
-
This compound
-
Internal standard (e.g., deuterium-labeled AEA)
-
Acetonitrile (ACN), HPLC grade[6]
-
Methanol, HPLC grade
-
Formic acid
-
Ammonium acetate
-
Siliconized microcentrifuge tubes[6]
-
Nitrogen evaporator
Procedure
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1, Step 1 & 2.
-
-
Sample Collection and Homogenization:
-
After treatment, aspirate the medium and wash cells with ice-cold PBS.
-
Harvest the cells by scraping into a suitable buffer.
-
Sonicate the cell suspension on ice to homogenize.[6]
-
Transfer an aliquot for protein quantification.
-
-
Lipid Extraction:
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on a C18 column using a gradient elution protocol.[6]
-
Detect anandamide and the internal standard using electrospray ionization in positive selected ion monitoring mode. The protonated ion for anandamide is m/z 348.28 [M+H]+.[7]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of anandamide.
-
Quantify the amount of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the anandamide concentration to the protein content of the cell lysate (e.g., pmol/mg protein).[4]
-
Protocol 3: Cell Migration Assay (Boyden Chamber)
This protocol assesses the functional consequences of FAAH inhibition by this compound, specifically its effect on cell migration. Increased levels of FAAH substrates have been shown to promote the migration of certain cell types, such as MSCs.[4]
Experimental Workflow
Caption: Workflow for the Boyden chamber cell migration assay.
Materials
-
Cell line of interest (e.g., human adipose-derived MSCs)[4]
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% FBS or a specific growth factor)
-
This compound
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add chemoattractant (e.g., medium with 10% FBS) to the lower wells of the Boyden chamber.
-
Prepare the cell suspension with different concentrations of this compound and a vehicle control.
-
Add the cell suspension to the upper inserts of the Boyden chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 6-24 hours, depending on the cell type).[4]
-
-
Fixing and Staining:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in a staining solution (e.g., 0.5% Crystal Violet) for 20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Visualize the stained, migrated cells using a light microscope.
-
Count the number of cells in several random fields of view for each membrane.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the migration in this compound-treated groups to the vehicle control to determine the effect on cell migration.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of FAAH confers increased stem cell migration via PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of O-Arachidonoyl Glycidol using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG). It acts as an inhibitor of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), the key enzymes responsible for the degradation of 2-AG and other endocannabinoids.[1] This inhibitory activity makes this compound a valuable pharmacological tool for studying the endocannabinoid system and a potential therapeutic agent. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[2][3]
Principle
This method utilizes a liquid chromatography system to separate this compound from endogenous matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. An internal standard (IS) is used to correct for matrix effects and variations in sample processing.
Quantitative Data Summary
The following tables summarize the performance of the described LC-MS/MS method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix used.
Table 1: Linearity and Range
| Analyte | Concentration Range (ng/mL) | R² |
| This compound | 0.1 - 200 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| This compound | LLOQ | 0.1 | <20 | 80-120 |
| Low | 0.3 | <15 | 85-115 | |
| Mid | 30 | <15 | 85-115 | |
| High | 150 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 110 | 90 - 110 |
Experimental Protocols
Sample Preparation (from Brain Tissue)
-
Homogenization: Weigh approximately 30 mg of brain tissue and homogenize in 1 mL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d8).
-
Protein Precipitation: Vortex the homogenate for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Methanol:Water).[4]
LC-MS/MS Conditions
-
Liquid Chromatography System: Agilent 1200 series or equivalent[4]
-
Column: Zorbax SB-CN (2.1 x 100 mm, 3.5 µm) or equivalent[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 300 µL/min[4]
-
Gradient:
-
Injection Volume: 10 µL
-
Autosampler Temperature: 12°C[4]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent[4]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (To be determined empirically, predicted: [M+H]+)
-
Internal Standard (this compound-d8): Precursor Ion > Product Ion (To be determined empirically, predicted: [M+H]+)
-
Visualizations
Signaling Pathway
Caption: Inhibition of 2-AG degradation by this compound.
Experimental Workflow
Caption: Workflow for this compound analysis.
Discussion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The sample preparation procedure, involving protein precipitation and solid-phase extraction, ensures efficient removal of matrix interferences, leading to improved analytical performance. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision. The chromatographic and mass spectrometric conditions can be further optimized based on the specific instrumentation and analytical requirements. This application note serves as a comprehensive guide for researchers and scientists involved in the study of the endocannabinoid system and the development of related therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Chemical Probe for Modulating Endocannabinoid Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable chemical probe for studying the endocannabinoid system (ECS), a complex lipid signaling network involved in regulating a wide array of physiological processes, including pain, inflammation, appetite, and mood. OAG's utility as a research tool stems from its ability to inhibit key enzymes responsible for the degradation of endocannabinoids, thereby augmenting their signaling. These application notes provide a comprehensive overview of OAG, its mechanism of action, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound primarily functions as an inhibitor of two major serine hydrolases involved in endocannabinoid metabolism:
-
Monoacylglycerol Lipase (MAGL): This is the principal enzyme responsible for the degradation of 2-AG, the most abundant endocannabinoid in the brain. By inhibiting MAGL, OAG leads to an accumulation of 2-AG, which subsequently enhances the activation of cannabinoid receptors CB1 and CB2.
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for anandamide (AEA), another key endocannabinoid. OAG also exhibits inhibitory activity against FAAH, leading to increased levels of AEA.
Additionally, OAG has been shown to block the hydrolysis of 2-oleoyl glycerol.[1][2] This multi-target profile makes OAG a useful tool for broadly potentiating endocannabinoid signaling.
Applications in Research
The ability of this compound to elevate endocannabinoid levels makes it a versatile tool for investigating the role of the ECS in various physiological and pathological conditions.
-
Neuroscience: The ECS is a critical regulator of synaptic transmission and neuronal function. By increasing 2-AG and AEA levels, OAG can be used to study the role of endocannabinoids in processes such as synaptic plasticity, pain perception, anxiety, and neuroinflammation. The use of MAGL inhibitors has been shown to produce a range of cannabinoid-like behavioral effects, including analgesia and anxiolysis.
-
Inflammation and Immunology: The ECS plays a significant role in modulating inflammatory responses. CB2 receptors are predominantly expressed on immune cells, and their activation by endocannabinoids can suppress inflammation. OAG can be employed to investigate the anti-inflammatory potential of enhancing endocannabinoid tone in models of inflammatory diseases.
-
Cancer Research: Emerging evidence suggests that the ECS is involved in the regulation of cell proliferation, apoptosis, and angiogenesis, making it a potential target for cancer therapy. OAG can be used to explore the effects of elevated endocannabinoid levels on cancer cell viability and tumor growth.
Data Presentation
The following tables summarize the key quantitative data for this compound and other relevant inhibitors for comparison.
Table 1: Inhibitory Potency of this compound (OAG)
| Target Enzyme | Substrate | Tissue Source | IC50 Value (µM) |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella (Cytosolic Fraction) | 4.5[1] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella (Membrane Fraction) | 19[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebella (Membrane Fraction) | 12[1] |
Table 2: Comparison of Inhibitory Potency with other Endocannabinoid System Modulators
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | MAGL | 4.5 µM (cytosolic) | Dual MAGL/FAAH inhibitor |
| This compound | FAAH | 12 µM | |
| JZL184 | MAGL | ~2-8 nM | Highly potent and selective MAGL inhibitor |
| URB597 | FAAH | ~4.6-25 nM | Selective FAAH inhibitor |
| N-arachidonyl maleimide (NAM) | MAGL | Potent in vitro and in vivo | Putative MAGL inhibitor |
Experimental Protocols
The following protocols are provided as a guide for using this compound in common experimental paradigms. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro MAGL and FAAH Inhibition Assay
This protocol describes a method to determine the inhibitory potency of this compound on MAGL and FAAH activity using radiolabeled substrates.
Materials:
-
This compound (OAG)
-
Rat brain tissue (cerebellum or whole brain)
-
[³H]2-oleoylglycerol ([³H]2-OG) for MAGL assay
-
[³H]arachidonoylethanolamide ([³H]AEA) for FAAH assay
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation cocktail
-
Scintillation counter
-
Chloroform/Methanol (1:1 and 2:1, v/v)
-
Potassium chloride (KCl) solution (0.88%)
Procedure:
-
Tissue Preparation:
-
Homogenize rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant. For membrane fractions (for FAAH assay), centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C. Resuspend the pellet in assay buffer. For cytosolic fractions (for MAGL assay), use the supernatant from the high-speed centrifugation.
-
Determine the protein concentration of the fractions using a standard protein assay (e.g., Bradford or BCA).
-
-
Inhibition Assay:
-
Prepare serial dilutions of OAG in the assay buffer.
-
In a microcentrifuge tube, add the following in order:
-
Assay buffer
-
OAG or vehicle (e.g., DMSO, ethanol)
-
Tissue fraction (e.g., 20-50 µg of protein)
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate:
-
For MAGL assay: [³H]2-OG (final concentration ~10 µM)
-
For FAAH assay: [³H]AEA (final concentration ~1 µM)
-
-
Incubate for 30 minutes at 37°C.
-
-
Extraction and Quantification:
-
Stop the reaction by adding 2 volumes of chloroform/methanol (1:1, v/v).
-
Add 1 volume of chloroform and 1 volume of 0.88% KCl.
-
Vortex thoroughly and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
The aqueous phase contains the hydrolyzed radiolabeled product (glycerol or ethanolamine).
-
Carefully collect an aliquot of the aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of OAG compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the OAG concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Administration and Behavioral Assessment in Mice
This protocol outlines a general procedure for administering OAG to mice and assessing its effects on cannabinoid-related behaviors.
Materials:
-
This compound (OAG)
-
Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Apparatus for behavioral testing (e.g., hot plate for analgesia, open field for locomotor activity, elevated plus maze for anxiety)
Procedure:
-
Drug Preparation:
-
Dissolve OAG in a suitable vehicle. A common vehicle for lipid-based compounds is a mixture of ethanol, Emulphor (a non-ionic emulsifier), and saline (e.g., in a 1:1:18 ratio).
-
The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 10 ml/kg body weight).
-
-
Animal Dosing:
-
Administer OAG or vehicle to the mice via intraperitoneal (i.p.) injection.
-
Typical doses for MAGL inhibitors can range from 5 to 40 mg/kg, but should be determined empirically for OAG.
-
-
Behavioral Testing:
-
Conduct behavioral tests at a predetermined time point after injection (e.g., 30-60 minutes), corresponding to the expected peak effect of the compound.
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping).
-
Locomotor Activity (Open Field Test): Place the mouse in the center of an open field arena and record its movement (e.g., distance traveled, time spent in the center) for a set period (e.g., 15-30 minutes).
-
Anxiety-like Behavior (Elevated Plus Maze): Place the mouse in the center of an elevated plus maze and record the time spent in the open and closed arms for 5 minutes. Anxiolytic compounds typically increase the time spent in the open arms.
-
-
Data Analysis:
-
Compare the behavioral responses of the OAG-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Quantification of Endocannabinoid Levels by LC-MS/MS
This protocol provides a general workflow for measuring changes in 2-AG and AEA levels in biological samples (e.g., brain tissue, plasma) following treatment with OAG.
Materials:
-
Biological samples (e.g., brain tissue from OAG-treated and control animals)
-
Internal standards (deuterated 2-AG-d8 and AEA-d8)
-
Acetonitrile with 1% formic acid
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the tissue samples in ice-cold acetonitrile containing the internal standards (to account for extraction efficiency and instrument variability).
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in a suitable solvent.
-
Condition the SPE column with methanol and then water.
-
Load the sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the endocannabinoids with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the endocannabinoids using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the endocannabinoids and their deuterated internal standards using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-AG and AEA.
-
Calculate the concentration of endocannabinoids in the samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Compare the endocannabinoid levels in the OAG-treated samples to the control samples.
-
Mandatory Visualizations
Signaling Pathways
Caption: OAG inhibits MAGL and FAAH, increasing 2-AG and AEA levels.
Experimental Workflow
Caption: Workflow for characterizing OAG as a chemical probe.
Logical Relationship
Caption: Causal chain of OAG's mechanism of action.
References
Application Notes: O-Arachidonoyl Glycidol for MAGL Inhibition
Introduction
O-Arachidonoyl glycidol (OAG) is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) used in research to investigate the function of monoacylglycerol lipase (MAGL)[1]. MAGL is a key serine hydrolase responsible for the degradation of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2[2][3]. By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL effectively terminates endocannabinoid signaling[4][5]. Inhibition of MAGL leads to an accumulation of 2-AG, which potentiates the activation of cannabinoid receptors and influences various physiological processes, including pain, inflammation, and neurotransmission[4][6].
Mechanism of Action
This compound acts as an inhibitor of MAGL. Its structural similarity to the endogenous substrate, 2-AG, allows it to bind to the enzyme's active site. The glycidol moiety is a reactive epoxide group that can form a covalent bond with the catalytic serine residue (Ser122) in the MAGL active site, leading to irreversible inhibition[2]. This inactivation of MAGL prevents the breakdown of 2-AG, thereby increasing its endogenous levels and enhancing its signaling effects[6][7][8].
Selectivity Profile
While OAG is a useful tool for studying MAGL, it is important to consider its selectivity. It also inhibits fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation, albeit with a lower potency compared to its effect on MAGL[1]. This cross-reactivity should be accounted for in experimental design, potentially by using control experiments or comparing results with more highly selective MAGL inhibitors like JZL184 when necessary[9].
Quantitative Data: Inhibitor Potency
The following table summarizes the inhibitory potency (IC₅₀) of this compound against key enzymes in the endocannabinoid system.
| Compound | Target Enzyme | Preparation | IC₅₀ Value | Reference |
| This compound | MAGL | Rat Cerebellum (Cytosolic) | 4.5 µM | [1] |
| This compound | MAGL | Rat Cerebellum (Membrane) | 19 µM | [1] |
| This compound | FAAH | Rat Cerebellum (Membrane) | 12 µM | [1] |
Signaling Pathway and Mechanism
The diagrams below illustrate the role of MAGL in the endocannabinoid pathway and the mechanism by which this compound inhibits the enzyme.
Caption: MAGL's role in 2-AG degradation and its inhibition by OAG.
Caption: Covalent inactivation of MAGL's catalytic serine by OAG.
Experimental Protocols
In Vitro MAGL Activity Assay (Fluorometric)
This protocol describes a method to determine the IC₅₀ value of this compound by measuring the inhibition of MAGL activity using a fluorogenic substrate. The principle relies on MAGL cleaving the substrate to release a fluorescent product[4].
A. Materials and Reagents
-
Enzyme Source: Homogenate from mouse brain tissue, rat cerebellum, or cells overexpressing MAGL (e.g., HEK293T)[10].
-
Assay Buffer: E.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA[10].
-
MAGL Inhibitor: this compound (OAG), dissolved in DMSO.
-
MAGL Substrate: A suitable fluorogenic substrate (e.g., AA-HNA).
-
Positive Control: A known potent MAGL inhibitor (e.g., JZL184).
-
Equipment: 96-well black, flat-bottom plates, fluorometric plate reader (e.g., Ex/Em 360/460 nm), homogenizer, centrifuge.
B. Experimental Workflow Diagram
Caption: Workflow for a typical in vitro MAGL inhibition assay.
C. Step-by-Step Procedure
-
Enzyme Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., 10 mg) in 100 µl of ice-cold MAGL Assay Buffer[4].
-
Keep the homogenate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic fraction with MAGL activity, and determine its protein concentration[4].
-
-
Assay Setup:
-
Prepare serial dilutions of OAG in DMSO, followed by a further dilution in Assay Buffer to achieve the final desired concentrations. Include a vehicle control (DMSO only).
-
In a 96-well black plate, add reagents in the following order for a final volume of 200 µl[10][11]:
-
Assay Buffer.
-
Diluted OAG or vehicle control (e.g., 5 µl).
-
Enzyme preparation (e.g., 40 µl containing ~12.5 µg/ml final protein concentration)[10].
-
-
-
Pre-incubation:
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 10 µl for a final concentration of 200 µM)[10].
-
Immediately place the plate in a fluorometric reader pre-set to 37°C.
-
Measure the increase in fluorescence in kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em 360/460 nm)[4].
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of OAG.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay for Assessing MAGL Target Engagement
This protocol provides a general framework to confirm that OAG inhibits MAGL activity within intact cells, typically by measuring the accumulation of the substrate (2-AG) or the reduction of its metabolite (arachidonic acid).
A. Materials and Reagents
-
Cell Line: A suitable cell line expressing endogenous MAGL (e.g., neuroblastoma cells, microglial cells)[12].
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Inhibitor: this compound (OAG) dissolved in DMSO.
-
Lysis Buffer: Buffer compatible with lipid extraction (e.g., containing methanol).
-
Analytical Equipment: Liquid chromatography-mass spectrometry (LC-MS) system for quantifying lipid levels[3].
B. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate (e.g., 6-well or 12-well) and grow to ~80-90% confluency.
-
Treat the cells with various concentrations of OAG (and a vehicle control) in serum-free medium for a defined period (e.g., 1-4 hours).
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add an ice-cold lysis/extraction solvent (e.g., a 1:1 mixture of methanol:acetonitrile) to the wells to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant, which contains the lipids (including 2-AG and AA), to a new tube for analysis.
-
-
LC-MS Analysis:
-
Analyze the lipid extracts using a validated LC-MS method to quantify the levels of 2-AG and arachidonic acid[3].
-
Normalize the lipid levels to the total protein content of the original cell lysate.
-
-
Data Analysis:
-
Plot the levels of 2-AG and/or arachidonic acid against the concentration of OAG.
-
Successful inhibition of MAGL by OAG should result in a dose-dependent increase in 2-AG levels and a corresponding decrease in arachidonic acid levels.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Arachidonyl Maleimide Potentiates the Pharmacological and Biochemical Effects of the Endocannabinoid 2-Arachidonylglycerol through Inhibition of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 11. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preparing O-Arachidonoyl Glycidol Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (OAG) is a valuable research tool for scientists investigating the endocannabinoid system. As an analog of the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG), OAG serves as an inhibitor of key enzymes involved in endocannabinoid metabolism, namely diacylglycerol lipase (DAGL) and fatty acid amide hydrolase (FAAH).[1][2][3] This inhibition leads to an accumulation of endocannabinoids, making OAG a critical compound for studying the physiological and pathological roles of this signaling system.
These application notes provide detailed protocols for the preparation of this compound stock solutions, ensuring accurate and reproducible experimental outcomes. The information presented is intended for researchers, scientists, and drug development professionals working in areas such as neurobiology, pharmacology, and immunology.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 439146-24-4 |
| Appearance | A solution in methyl acetate |
| Purity | ≥98% |
| Stability | ≥ 2 years at -20°C[1] |
Solubility Data
The solubility of this compound in various organic solvents is a critical factor in the preparation of stock solutions. The following table summarizes the solubility of OAG in commonly used laboratory solvents.[1][2]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 50 mg/mL |
Experimental Protocols
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting. Always work in a well-ventilated area, preferably under a chemical fume hood.[4][5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.[5] In case of accidental contact, wash the affected area thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place.[4]
Protocol for Preparing a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol. This concentration is a common starting point for further dilutions in various experimental paradigms.
Materials:
-
This compound (as supplied, typically in methyl acetate)
-
Anhydrous ethanol (≥99.5%)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: If starting with a solid form of OAG, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Evaporation (if supplied in methyl acetate):
-
Under a gentle stream of inert gas (argon or nitrogen), carefully evaporate the methyl acetate solvent from the vial containing the pre-weighed this compound.
-
Ensure all the solvent has evaporated, leaving behind the oily OAG.
-
-
Reconstitution:
-
To the vial containing the dried OAG, add the calculated volume of anhydrous ethanol to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution from 3.605 mg of OAG (MW = 360.5 g/mol ), you would add 1 mL of anhydrous ethanol.
-
-
Dissolution:
-
Tightly cap the vial and vortex gently until the OAG is completely dissolved. The solution should be clear and colorless.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in the tightly sealed amber glass vial.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
-
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting two key enzymes in the endocannabinoid system: diacylglycerol lipase (DAGL) and fatty acid amide hydrolase (FAAH).
Inhibition of Diacylglycerol Lipase (DAGL)
DAGL is responsible for the synthesis of the endocannabinoid 2-arachidonoyl glycerol (2-AG) from diacylglycerol. By inhibiting DAGL, OAG prevents the formation of 2-AG, thereby reducing its signaling through cannabinoid receptors (CB1 and CB2).
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, OAG leads to an accumulation of AEA, enhancing its signaling through cannabinoid and other receptors.[6][7][8]
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in a typical in vitro experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accurateclinic.com [accurateclinic.com]
Application Notes: O-Arachidonoyl Glycidol in Animal Models
Introduction
O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] It functions primarily as an inhibitor of monoacylglycerol lipase (MAGL), the key enzyme responsible for the degradation of 2-AG in the central nervous system and peripheral tissues.[2][3] By blocking MAGL, OAG administration leads to a significant elevation of endogenous 2-AG levels, thereby amplifying the signaling of this key endocannabinoid.[4][5] This makes OAG a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the 2-AG signaling pathway in various animal models.
Mechanism of Action
The primary mechanism of OAG involves the inhibition of serine hydrolases, most notably MAGL.[3][6] MAGL is responsible for approximately 85% of 2-AG hydrolysis in the brain.[3][5] Inhibition of MAGL leads to an accumulation of 2-AG, which is the most abundant endocannabinoid in the body.[4][6] Elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily the CB1 and CB2 receptors.[5][7]
-
CB1 Receptors: Predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, as well as regulating pain, appetite, and memory.[8]
-
CB2 Receptors: Primarily found on immune cells, their activation is associated with modulating inflammation and immune responses.[7]
OAG also exhibits some inhibitory activity against fatty acid amide hydrolase (FAAH), the principal degrading enzyme for the other major endocannabinoid, anandamide.[1] However, its activity against MAGL is more pronounced. This targeted action allows researchers to dissect the specific functions of the 2-AG system.
Signaling Pathway of this compound (OAG)
Caption: OAG inhibits MAGL, increasing 2-AG levels and enhancing CB1/CB2 receptor signaling.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and the in vivo effects observed with MAGL inhibitors in animal models.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Tissue Fraction | Species | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 2-Oleoyl Glycerol Hydrolysis | Cerebellum (Cytosolic) | Rat | 4.5 µM | [1] |
| 2-Oleoyl Glycerol Hydrolysis | Cerebellum (Membrane) | Rat | 19 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Cerebellum (Membrane) | Rat | 12 µM |[1] |
Table 2: Effects of MAGL Inhibition in Animal Models
| Inhibitor | Animal Model | Tissue | Effect on 2-AG Levels | Key Outcomes | Reference |
|---|---|---|---|---|---|
| JZL184 | Mouse | Brain | >10-fold increase | Cannabinoid-like behavioral effects | [3] |
| JZL184 | Rat (SAP Model) | Ileum | Increased | Reduced inflammatory factors (IL-6, TNF-α), improved intestinal permeability | [4] |
| (2S,9Z)-Octadec-9-ene-1,2-diamine | Mouse | - | Not specified | Analgesic and anti-inflammatory properties |[6] |
Note: JZL184 is a potent and selective MAGL inhibitor often used to model the effects of elevated 2-AG in vivo.[2][5]
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Objective: To prepare a stable and homogenous formulation of OAG for in vivo administration.
Materials:
-
This compound (OAG)
-
Vehicle solvents: Ethanol, DMSO, DMF, Saline (0.9% NaCl), Cremophor EL, Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solubilization: OAG is soluble in organic solvents such as ethanol (up to 50 mg/ml), DMSO (up to 20 mg/ml), and DMF (up to 20 mg/ml).[1]
-
For initial solubilization, dissolve the required amount of OAG in a minimal volume of 100% ethanol or DMSO. For example, to prepare a 10 mg/ml stock, dissolve 10 mg of OAG in 1 ml of ethanol.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
-
Vehicle Preparation: Direct administration of high concentrations of organic solvents can be toxic. The stock solution must be diluted in a suitable vehicle for in vivo use. A common vehicle for lipophilic compounds is a mixture of ethanol, a surfactant (like Cremophor EL or Tween 80), and saline.
-
A typical final vehicle composition is 1:1:18 of Ethanol:Tween 80:Saline.
-
Example for a final dose of 10 mg/kg in a 25g mouse (volume of 0.1 ml):
-
Required OAG per mouse: 10 mg/kg * 0.025 kg = 0.25 mg.
-
Prepare a 2.5 mg/ml dosing solution.
-
Start with the OAG stock in ethanol. Let's assume a 50 mg/ml stock. You would need 5 µl of this stock per mouse (0.25 mg).
-
To prepare 1 ml of the final dosing solution (enough for 10 mice):
-
Take 50 µl of the 50 mg/ml OAG stock solution (contains 2.5 mg OAG).
-
Add 50 µl of Tween 80.
-
Vortex vigorously.
-
Add 900 µl of sterile 0.9% saline incrementally while continuously vortexing to prevent precipitation.
-
The final solution contains 2.5 mg/ml OAG in 5% Ethanol, 5% Tween 80, and 90% Saline.
-
-
-
-
Final Check: The final formulation should be a clear emulsion. If precipitation occurs, adjust the solvent/surfactant ratios or sonicate the solution. Prepare fresh on the day of the experiment.
Protocol 2: Administration of OAG via Oral Gavage in Mice
Objective: To administer a precise dose of OAG directly into the stomach of a mouse.
Materials:
-
Prepared OAG dosing solution
-
Appropriately sized syringe (e.g., 1 ml)
-
Sterile, flexible-tipped or ball-tipped gavage needle (20-22 gauge for adult mice)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. This ensures the tip reaches the stomach without causing perforation.[9]
-
-
Restraint:
-
Firmly restrain the mouse by scruffing the skin over the shoulders and back, ensuring the head is immobilized and aligned with the body to create a straight path to the esophagus.[9]
-
-
Needle Insertion:
-
With the mouse in a vertical position, gently insert the gavage needle into the mouth, slightly to one side to bypass the trachea.
-
Advance the needle smoothly along the upper palate towards the back of the throat. The mouse will typically swallow as the tube enters the esophagus.
-
If any resistance is met, do not force the needle . Withdraw and attempt again.[9]
-
-
Dose Administration:
-
Once the needle is properly positioned in the esophagus to the predetermined depth, slowly depress the syringe plunger to administer the solution.
-
Do not rotate the needle during administration.[9]
-
-
Post-Administration Monitoring:
-
After dosing, gently withdraw the needle along the same path of insertion.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress (e.g., labored breathing, coughing), which could indicate accidental administration into the lungs.[11]
-
Continue to monitor the animals 12-24 hours post-dosing.[9]
-
General Experimental Workflow for In Vivo OAG Studies
Caption: A typical workflow for an in vivo study involving OAG administration in animal models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Effect of Monoacylglycerol Lipase Inhibition on Intestinal Permeability of Rats With Severe Acute Pancreatitis [frontiersin.org]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel monoacylglycerol lipase inhibitor with analgesic and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide [pubmed.ncbi.nlm.nih.gov]
- 8. lumirlab.com [lumirlab.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. awionline.org [awionline.org]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection and Profiling of O-Arachidonoyl Glycidol Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid in the central and peripheral nervous systems.[1][2] Like 2-AG, OAG possesses an arachidonoyl moiety, suggesting its potential interaction with the enzymatic machinery that governs endocannabinoid metabolism. The presence of a terminal epoxide ring in the glycidol group introduces unique metabolic possibilities, distinguishing it from endogenous cannabinoids. OAG has been shown to inhibit monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), the primary enzymes responsible for the degradation of 2-AG and anandamide, respectively, with IC50 values in the micromolar range.[1] Understanding the metabolic fate of OAG is crucial for elucidating its pharmacological effects, identifying potential bioactive metabolites, and assessing its therapeutic potential.
This application note provides a detailed protocol for the extraction, detection, and quantification of OAG and its putative metabolites from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, we propose potential metabolic pathways for OAG based on the known biotransformation of its constituent parts: the arachidonoyl group and the glycidol moiety.
Proposed Metabolic Pathways of this compound
The metabolism of OAG is hypothesized to proceed through two main avenues: (1) enzymatic modification of the arachidonoyl chain and (2) opening of the glycidol epoxide ring.
1. Arachidonoyl Chain Metabolism: The arachidonoyl moiety of OAG is susceptible to oxidation by several key enzyme families that are responsible for the generation of a diverse array of signaling lipids known as eicosanoids.
-
Cyclooxygenase (COX) Pathway: COX enzymes, particularly COX-2, can oxygenate arachidonic acid to form prostaglandins.[3][4][5] By analogy, OAG could be metabolized to prostaglandin-glycidyl esters (PG-Gs).
-
Lipoxygenase (LOX) Pathway: LOX enzymes introduce hydroperoxy groups into arachidonic acid, leading to the formation of hydroxyeicosatetraenoic acids (HETEs) and leukotrienes.[6][7] OAG may be similarly converted to HETE-glycidyl esters.
-
Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and HETEs.[8][9][10][11] This pathway could generate a variety of oxygenated OAG metabolites.
2. Glycidol Moiety Metabolism: The reactive epoxide ring of the glycidol group is a key site for metabolic transformation.
-
Hydrolysis: Epoxide hydrolases are enzymes that catalyze the opening of epoxide rings to form diols.[12][13] The hydrolysis of OAG would result in the formation of O-Arachidonoyl glycerol (which is structurally identical to 1- and 2-arachidonoylglycerol).
-
Glutathione Conjugation: The electrophilic epoxide ring can react with glutathione (GSH) in a reaction catalyzed by glutathione-S-transferases (GSTs).[14][15][16][][18][19] This is a major detoxification pathway for epoxides, leading to the formation of mercapturic acid derivatives that are excreted in the urine.
Based on these established pathways, a network of potential OAG metabolites can be proposed.
Experimental Protocols
Sample Preparation: Extraction of OAG and its Metabolites from Plasma
This protocol is adapted from methods used for the extraction of endocannabinoids and related lipids.[15]
Materials:
-
Plasma samples
-
Deuterated internal standards (e.g., OAG-d8, if available, or 2-AG-d8)
-
Acetonitrile (ACN), HPLC grade
-
Toluene, HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Formic acid, LC-MS grade
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Protocol:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of the internal standard solution.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 2 mL of a toluene:ethyl acetate (1:1, v/v) mixture.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collect the upper organic layer and transfer to a clean tube.
-
Repeat the liquid-liquid extraction with another 2 mL of toluene:ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of ACN:water (90:10, v/v) with 0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (adapted from[15][20]):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 70% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 70% B for re-equilibration
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for OAG and its putative metabolites should be determined by direct infusion of standards, if available. The table below provides theoretical m/z values.
Data Presentation
The following table summarizes the theoretical mass-to-charge ratios (m/z) for OAG and its proposed metabolites, which are essential for developing a quantitative LC-MS/MS method.
| Analyte | Chemical Formula | [M+H]+ (m/z) | Putative Precursor Ion (m/z) | Putative Product Ion (m/z) |
| This compound (OAG) | C23H36O3 | 361.27 | 361.3 | 287.2 (Arachidonoyl fragment) |
| OAG-diol | C23H38O4 | 379.28 | 379.3 | 287.2 (Arachidonoyl fragment) |
| PGE2-glycidyl ester | C23H36O5 | 393.26 | 393.3 | 319.2 (PGE2 fragment) |
| 15-HETE-glycidyl ester | C23H36O4 | 377.26 | 377.3 | 303.2 (15-HETE fragment) |
| OAG-GSH Conjugate | C33H53N3O9S | 668.36 | 668.4 | 539.3 (Loss of pyroglutamate) |
Experimental Workflow
The overall workflow for the detection of OAG metabolites is depicted below.
Discussion
The analytical methodology presented here provides a robust framework for the investigation of this compound metabolism. The successful application of this protocol will depend on the synthesis of authentic standards for OAG and its predicted metabolites to optimize MS/MS parameters and confirm their identity in biological samples. The proposed metabolic pathways are based on well-established enzymatic reactions for analogous compounds.[3][6][7] The identification of novel bioactive metabolites of OAG could open new avenues for research into the endocannabinoid system and the development of novel therapeutics. The instability of related compounds like 2-AG, which is prone to isomerization, suggests that careful handling and rapid processing of samples are critical for accurate quantification of OAG and its metabolites.[15] The methods described are sensitive and specific, making them suitable for the low concentrations at which these lipid mediators are likely to be found in biological systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. Anandamide and 2-arachidonoylglycerol inhibit fatty acid amide hydrolase by activating the lipoxygenase pathway of the arachidonate cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 11. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 18. mdpi.com [mdpi.com]
- 19. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 20. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Arachidonoyl Glycidol Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (OAG) is a synthetic lipid analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It functions as an inhibitor of several serine hydrolases, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. A key target of interest for OAG is α/β-hydrolase domain-containing 12 (ABHD12), an integral membrane enzyme that plays a crucial role in regulating the levels of bioactive lipids, including lysophosphatidylserine (lyso-PS) and 2-AG.[1][2] Dysregulation of ABHD12 activity has been linked to the rare neurodegenerative disorder PHARC (Polyneuropathy, Hearing Loss, Ataxia, Retinitis Pigmentosa, and Cataract).[3][4]
These application notes provide detailed protocols for two key assays to assess the target engagement of OAG with ABHD12: a fluorescence-based enzyme activity assay and a competitive activity-based protein profiling (ABPP) assay.
Target Protein: α/β-hydrolase domain-containing 12 (ABHD12)
ABHD12 is a serine hydrolase responsible for the degradation of lyso-PS and contributes to the hydrolysis of 2-AG in the central nervous system.[2][5] It is highly expressed in the brain, particularly in microglia, and also found in other cell types like macrophages.[6] The enzymatic activity of ABHD12 terminates the signaling of its substrates, thereby modulating immune and neurological processes.[2]
Signaling Pathways Modulated by ABHD12
ABHD12 is a critical node in the regulation of at least two major signaling pathways: the lysophosphatidylserine pathway and the endocannabinoid pathway. Inhibition of ABHD12 by compounds like this compound is expected to increase the levels of lyso-PS and 2-AG, leading to enhanced downstream signaling.
Quantitative Data
Table 1: Kinetic Parameters of Human ABHD12
| Substrate | Apparent K_m (µM) |
| 2-Arachidonoylglycerol (2-AG) | ~120[1] |
Table 2: Inhibitory Activity of Various Compounds against ABHD12
| Inhibitor | IC50 (µM) | Assay Conditions |
| Tetrahydrolipstatin (THL) | ~0.19 | Lysates of hABHD12-transfected HEK293 cells with 2-AG substrate. |
| Methylarachidonoyl- fluorophosphonate (MAFP) | >10 | Lysates of hABHD12-transfected HEK293 cells with 2-AG substrate. |
| DO264 | ~0.03 (in vitro) | Mouse brain membrane proteome with lyso-PS substrate.[7] |
Experimental Protocols
Fluorescence-Based Enzyme Activity Assay for ABHD12
This assay quantitatively measures the enzymatic activity of ABHD12 by monitoring the production of glycerol from the hydrolysis of a monoacylglycerol substrate. The glycerol produced is then used in a coupled enzymatic reaction to generate a fluorescent product, resorufin.[1]
Experimental Workflow
Materials:
-
HEK293T cells transiently transfected with human ABHD12 expression vector
-
This compound (OAG)
-
2-Arachidonoylglycerol (2-AG)
-
Glycerol Assay Kit (containing glycerol kinase, glycerol phosphate oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Preparation of Cell Lysates:
-
Culture HEK293T cells and transfect with a vector expressing human ABHD12.
-
After 48 hours, harvest the cells and wash with cold PBS.
-
Lyse the cells by sonication in Assay Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the membrane fraction with ABHD12.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add 0.3 µg of cell lysate per well.
-
Add varying concentrations of OAG (e.g., from 1 nM to 100 µM) to the wells. For the control wells, add the vehicle (e.g., DMSO).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Enzymatic Reaction and Detection:
-
Prepare the glycerol assay reaction mix according to the manufacturer's instructions, containing the 2-AG substrate at a final concentration of 12.5 µM.[1]
-
Add the reaction mix to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence kinetically for up to 90 minutes at room temperature.[1] Set the excitation wavelength to ~530 nm and the emission wavelength to ~590 nm.
-
Calculate the rate of reaction for each OAG concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the OAG concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the engagement of an inhibitor with its target enzyme within a complex proteome. This method utilizes a broad-spectrum activity-based probe that covalently binds to the active site of serine hydrolases. The binding of the inhibitor (OAG) to the target enzyme (ABHD12) will block the subsequent binding of the probe, leading to a decrease in the fluorescent signal for that enzyme.
Experimental Workflow
Materials:
-
Mouse brain tissue
-
This compound (OAG)
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
Proteome Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors
-
SDS-PAGE equipment (gels, running buffer, loading buffer)
-
Fluorescence gel scanner
Protocol:
-
Preparation of Mouse Brain Proteome:
-
Homogenize mouse brain tissue in ice-cold Proteome Lysis Buffer.
-
Centrifuge the homogenate at 100,000 x g to pellet the membrane fraction.
-
Resuspend the membrane pellet in Proteome Lysis Buffer.
-
Determine the protein concentration.
-
-
Inhibitor Pre-incubation:
-
In separate microcentrifuge tubes, aliquot 50 µg of the brain membrane proteome.
-
Add varying concentrations of OAG (or vehicle control) to each tube.
-
Incubate at 37°C for 30 minutes with constant shaking.
-
-
Probe Labeling:
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
After electrophoresis, scan the gel using a fluorescence gel scanner with appropriate filters for rhodamine (e.g., excitation ~530 nm, emission ~580 nm).
-
-
Data Analysis:
-
Identify the band corresponding to ABHD12 (approximately 45 kDa).
-
Quantify the fluorescence intensity of the ABHD12 band for each OAG concentration.
-
Determine the percent inhibition of probe labeling by OAG relative to the vehicle control.
-
Plot the percent inhibition against the OAG concentration to assess target engagement.
-
Conclusion
The provided application notes and protocols offer robust methods for investigating the interaction between this compound and its target enzyme, ABHD12. The fluorescence-based enzyme activity assay allows for the quantitative determination of inhibitory potency, while the competitive ABPP assay provides a powerful tool to confirm target engagement in a complex biological matrix. These assays are essential for characterizing the mechanism of action of OAG and for the development of more selective and potent inhibitors of ABHD12 for therapeutic applications.
References
- 1. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. ABHD12 - Wikipedia [en.wikipedia.org]
- 4. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Biochemical Assays of O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It functions not as an enzyme with its own activity, but as an inhibitor of key enzymes within the endocannabinoid system. Specifically, OAG targets monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), the primary enzymes responsible for the degradation of 2-AG and anandamide, respectively.[1] Therefore, measuring the "activity" of this compound involves quantifying its inhibitory effect on these target enzymes. These assays are crucial for understanding its pharmacological profile and for the development of therapeutic agents targeting the endocannabinoid system.
Mechanism of Action and Signaling Context
The endocannabinoid system is a critical regulator of numerous physiological processes. The signaling actions of endocannabinoids like 2-AG and anandamide are terminated through enzymatic hydrolysis. MAGL is the principal enzyme for 2-AG degradation, while FAAH is responsible for anandamide breakdown.[2][3][4][5] By inhibiting these enzymes, OAG effectively increases the levels and prolongs the signaling of endogenous cannabinoids.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of OAG is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of OAG required to reduce the enzyme's activity by 50%.
| Target Enzyme | Substrate / Preparation | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol hydrolysis in rat cerebella cytosolic fraction | 4.5 | [1][6] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol hydrolysis in rat cerebella membrane fraction | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide hydrolysis in rat cerebella membrane fraction | 12 | [1][6] |
Experimental Workflow and Protocols
The general workflow for assessing the inhibitory activity of OAG on MAGL or FAAH involves incubating the enzyme with various concentrations of OAG before adding a substrate that generates a detectable signal (fluorometric or colorimetric) upon hydrolysis.
Protocol 1: Fluorometric Assay for MAGL Inhibition by OAG
This protocol is adapted from commercially available MAGL activity assay kits and provides a method for measuring OAG's inhibitory effect on MAGL.[7][8] The principle involves the cleavage of a non-fluorescent substrate by MAGL to produce a highly fluorescent product.
A. Materials and Reagents
-
MAGL Enzyme: Recombinant human MAGL or tissue/cell homogenate (e.g., rat brain cytosol).
-
MAGL Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).
-
MAGL Substrate: A suitable non-fluorescent substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).
-
This compound (OAG): Stock solution in a suitable solvent (e.g., DMSO or methyl acetate).
-
MAGL Inhibitor (for control): A known, specific MAGL inhibitor to differentiate MAGL activity from background.
-
96-well plate: White or black plate suitable for fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~360 nm and emission at ~460 nm.
B. Assay Procedure
-
Sample Preparation: If using tissue or cells, homogenize in ice-cold MAGL Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant containing the enzyme.[7] Determine protein concentration.
-
OAG Dilutions: Prepare serial dilutions of OAG in MAGL Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
Reaction Setup: In a 96-well plate, set up the following wells:
-
Pre-incubation: Add 5-40 µL of the enzyme preparation to the designated wells. Add the corresponding OAG dilutions or vehicle. Adjust the volume with MAGL Assay Buffer to 90 µL. Pre-incubate the plate for 10-15 minutes at 37°C to allow OAG to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the MAGL substrate working solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.[7][8]
C. Data Analysis
-
For each time point, subtract the fluorescence reading of the Blank from all other readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each OAG concentration:
-
% Inhibition = 100 * (1 - (V_OAG / V_Vehicle))
-
-
Plot the % Inhibition against the logarithm of OAG concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Fluorometric Assay for FAAH Inhibition by OAG
This protocol is based on common methods for measuring FAAH activity and its inhibition.[3][4] FAAH hydrolyzes a non-fluorescent substrate to release the fluorophore 7-amino-4-methylcoumarin (AMC), which can be measured.[3][4]
A. Materials and Reagents
-
FAAH Enzyme: Microsomal preparations from tissues (e.g., rat liver, brain) or cells expressing FAAH.
-
FAAH Assay Buffer: (e.g., 50 mM Tris-HCl, pH 9.0).
-
FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[4]
-
This compound (OAG): Stock solution in a suitable solvent.
-
AMC Standard: To generate a standard curve for quantifying the product.
-
96-well plate: White or black plate suitable for fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~360 nm and emission at ~465 nm.
B. Assay Procedure
-
Enzyme Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer.[3] Centrifuge to pellet debris, and use the supernatant (for cytosolic FAAH) or prepare microsomes for membrane-bound FAAH.[3]
-
AMC Standard Curve: Prepare serial dilutions of AMC in FAAH Assay Buffer to create a standard curve (e.g., 0 to 10 nmol/well).
-
OAG Dilutions: Prepare serial dilutions of OAG in FAAH Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 2-50 µL of the enzyme preparation to the desired wells.
-
Pre-incubation: Add the OAG dilutions or vehicle to the wells. Adjust the volume with FAAH Assay Buffer. Pre-incubate for 10 minutes at 37°C.
-
Reaction Mix Preparation: Prepare a Reaction Mix containing FAAH Assay Buffer and the FAAH substrate.
-
Reaction Initiation: Add 50 µL of the Reaction Mix to each well to start the reaction.
-
Measurement: Immediately measure fluorescence (Ex/Em = 360/465 nm) in kinetic mode for 10-60 minutes at 37°C.[3] Read the AMC Standard Curve in endpoint mode after the kinetic run.
C. Data Analysis
-
Plot the AMC Standard Curve (Fluorescence vs. nmol AMC).
-
Choose two time points (T1 and T2) in the linear range of the reaction for each well.
-
Calculate the change in fluorescence (ΔRFU = RFU2 – RFU1) for each well.
-
Convert the ΔRFU to nmol of AMC produced using the standard curve.
-
Calculate the reaction rate (nmol/min).
-
Determine the % Inhibition for each OAG concentration and plot a dose-response curve to calculate the IC50 value, as described in the MAGL protocol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
Troubleshooting & Optimization
O-Arachidonoyl glycidol solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl glycidol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid. It is designed to be a potent inhibitor of enzymes that degrade 2-AG, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). By blocking these enzymes, this compound effectively increases the levels and prolongs the action of 2-AG in biological systems.
Q2: What are the primary applications of this compound in research?
This compound is primarily used in research to:
-
Investigate the physiological and pathological roles of the endocannabinoid system.
-
Study the therapeutic potential of elevating endogenous 2-AG levels for conditions such as pain, inflammation, anxiety, and neurodegenerative diseases.
-
Serve as a pharmacological tool to dissect the signaling pathways mediated by cannabinoid receptors (CB1 and CB2).
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -20°C as a solution in an organic solvent, such as methyl acetate, in which it is often supplied. Some suppliers suggest that it is stable for at least two years under these conditions. For short-term storage of stock solutions in DMSO, it is recommended to store them in tightly sealed vials at -20°C for up to one month.
Troubleshooting Guide: Solubility Issues
A common challenge encountered when working with this compound is its low solubility in aqueous solutions, which can lead to precipitation and inaccurate experimental results. This guide provides solutions to overcome these issues.
Problem: My this compound precipitated when I added it to my aqueous buffer/cell culture medium.
Cause: this compound is a lipophilic molecule with poor water solubility. Direct dilution of a concentrated organic stock solution into an aqueous medium can cause it to crash out of solution.
Solutions:
-
Use of a Surfactant or Co-solvent: For in vivo studies, a common practice for administering hydrophobic compounds is to use a vehicle containing a surfactant. A typical vehicle formulation is a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline. For example, a vehicle of 5% DMSO, 5% Tween 80, and 90% sterile saline can be effective.[1]
-
Preparation of a Fatty Acid Stock Solution with Ethanol and Sonication: This method is suitable for in vitro experiments and helps to create a more stable dispersion in aqueous media.
-
Dissolve the this compound in ethanol.
-
Sonicate the mixture on ice until it appears as a milky, homogeneous solution. This process helps to form stable micelles.
-
This stock solution can then be added to the cell culture medium or aqueous buffer. The final concentration of ethanol in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
-
Complexation with Albumin: Fatty-acid-free bovine serum albumin (BSA) can be used to improve the solubility of lipophilic compounds in cell culture.
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Separately, prepare a solution of fatty-acid-free BSA in your desired aqueous buffer or medium.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to facilitate the formation of a complex.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various organic solvents. This information is crucial for preparing a concentrated primary stock solution.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 50 mg/mL |
Data sourced from chemical supplier technical information.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound for addition to cell culture media, adapted from methods for improving the solubility of fatty acids.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Ultrasonic bath or probe sonicator
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Prepare a concentrated stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
In a sterile microcentrifuge tube, add the desired volume of the ethanol stock solution.
-
Place the tube on ice.
-
Sonicate the solution using an ultrasonic bath or a probe sonicator for 5-10 minutes, or until the solution appears as a uniform, milky suspension. This indicates the formation of micelles.
-
This sonicated stock solution can now be diluted into your cell culture medium to the desired final concentration. Ensure the final ethanol concentration in the culture medium is non-toxic to your cells (typically below 0.1%).
-
Always prepare a vehicle control with the same final concentration of ethanol in the cell culture medium.
Protocol 2: In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MAGL.
Materials:
-
Recombinant human or mouse MAGL
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
MAGL substrate (e.g., 4-nitrophenyl acetate)
-
This compound
-
DMSO or other suitable solvent for the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells for a positive control (a known MAGL inhibitor) and a negative control (vehicle only).
-
Add the diluted MAGL enzyme solution to each well and incubate for a pre-determined time at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAGL substrate to each well.
-
Immediately measure the absorbance at 405-415 nm (for 4-nitrophenyl acetate) at regular intervals using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC50 value of this compound by plotting the reaction rate as a function of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
2-Arachidonoylglycerol (2-AG) Signaling Pathway
This compound acts by inhibiting the degradation of 2-AG, thereby enhancing its signaling. The following diagram illustrates the key steps in the 2-AG signaling pathway.
Caption: 2-AG Signaling Pathway and Site of Action for this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the biological effects of this compound in a cell-based model.
Caption: General experimental workflow for cell-based assays with this compound.
References
Stability of O-Arachidonoyl glycidol in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of O-Arachidonoyl glycidol in aqueous solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound is susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis of the epoxide ring: The glycidol moiety can undergo ring-opening to form a diol. This reaction is catalyzed by both acids and bases.
-
Hydrolysis of the ester bond: The ester linkage between arachidonic acid and glycidol can be cleaved, releasing arachidonic acid and glycidol. This hydrolysis is also subject to acid and base catalysis.
-
Acyl Migration: Similar to the related compound 2-arachidonoylglycerol (2-AG), there is a potential for the arachidonoyl group to migrate from the oxygen of the glycidol. This has been observed in 2-AG, which readily isomerizes in aqueous media.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on the pH of the aqueous solution.
-
Acidic Conditions (pH < 7): Both the epoxide ring and the ester bond are susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis generally increases as the pH decreases.
-
Neutral Conditions (pH ≈ 7): While more stable than under acidic or basic conditions, gradual hydrolysis of both the epoxide and ester can still occur. For sensitive experiments, fresh solutions are always recommended.
-
Basic Conditions (pH > 7): The ester bond is particularly labile under basic conditions, leading to rapid saponification. The epoxide ring can also be opened by base-catalyzed hydrolysis.
Q3: What is the expected shelf-life of this compound in an aqueous buffer?
A3: The shelf-life is highly dependent on the pH, temperature, and buffer composition. In neutral buffers (pH 7.0-7.4) at 4°C, freshly prepared solutions should be used within a few hours for optimal results. For the closely related compound 2-arachidonoylglycerol, significant rearrangement is observed within minutes to hours in biological buffers at 37°C.[1] Given the inherent instability, it is crucial to prepare solutions immediately before use and to minimize the time the compound spends in aqueous media.
Q4: What are the main degradation products of this compound?
A4: The primary degradation products are arachidonic acid, glycidol, and the diol formed from the opening of the epoxide ring. Further degradation of glycidol can also occur.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the aqueous assay buffer. | Prepare fresh solutions of this compound immediately before each experiment. Minimize the incubation time in aqueous buffers. Consider using a vehicle like DMSO to prepare a concentrated stock solution and dilute it into the aqueous buffer just before use. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of the lipid-like molecule. | Prepare a stock solution in an organic solvent such as ethanol or DMSO. Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1%) and does not affect the experimental system. Sonication may help to dissolve the compound upon dilution. |
| High background signal or unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products. | Confirm the identity of the peaks by running a degraded sample (e.g., by incubating the compound in acidic or basic buffer) as a reference. Use a stability-indicating analytical method to separate the parent compound from its degradation products. |
| Difficulty in reproducing results between experiments | Inconsistent handling and storage of this compound solutions. | Standardize the protocol for solution preparation, including the source and purity of the compound, the solvent for the stock solution, the final concentration, and the time between preparation and use. Store stock solutions at -80°C in an inert atmosphere. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of related compounds to help researchers estimate the stability of this compound.
Table 1: Experimentally Determined Hydrolysis Rate Constants for Glycidol in Aqueous Solution
| Temperature (°C) | pH | Rate Constant (k, s⁻¹) |
| 20 | 1 | 1.1 x 10⁻⁵ |
| 20 | 7 | 1.0 x 10⁻⁸ |
| 20 | 13 | 2.0 x 10⁻⁵ |
| 40 | 1 | 8.0 x 10⁻⁵ |
| 40 | 7 | 1.0 x 10⁻⁷ |
| 40 | 13 | 2.5 x 10⁻⁴ |
| 60 | 1 | 5.0 x 10⁻⁴ |
| 60 | 7 | 8.0 x 10⁻⁷ |
| 60 | 13 | 2.0 x 10⁻³ |
Data adapted from a study on glycidol hydrolysis kinetics. This data pertains to the opening of the epoxide ring.
Table 2: Estimated Half-life of Ester Bond Hydrolysis in Long-Chain Fatty Acid Esters
| Condition | Estimated Half-life |
| Acidic (pH 3-4) | Hours to days |
| Neutral (pH 7) | Days to weeks |
| Basic (pH 10-11) | Minutes to hours |
These are estimations based on the hydrolysis of other long-chain fatty acid esters and are intended for guidance only. The actual hydrolysis rate of this compound may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol describes a general method to assess the stability of this compound in a specific aqueous buffer.
1. Materials and Reagents:
-
This compound
-
HPLC-grade organic solvent for stock solution (e.g., ethanol or acetonitrile)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in the chosen organic solvent. Store at -80°C under an inert atmosphere.
-
Working Solution: Immediately before the experiment, dilute the stock solution with the aqueous buffer of interest to the final desired concentration (e.g., 100 µg/mL).
3. Stability Study Procedure:
-
Incubate the working solution at the desired temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) to precipitate any proteins and halt further degradation.
-
Centrifuge the samples to remove any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the non-polar compounds. For example:
-
0-5 min: 70% A, 30% B
-
5-20 min: Gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to initial conditions.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV at 205 nm or MS detection for more specific quantification.
5. Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of this plot will give the first-order degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Potential off-target effects of O-Arachidonoyl glycidol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl glycidol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It functions as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids:
-
Monoacylglycerol Lipase (MAGL): The primary enzyme that breaks down 2-AG.
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme that degrades anandamide (AEA), another major endocannabinoid.
By inhibiting both MAGL and FAAH, this compound elevates the levels of both 2-AG and AEA, thereby potentiating endocannabinoid signaling.
Q2: What are the known IC50 values for this compound against its primary targets?
The inhibitory potency of this compound has been characterized in rat cerebellum preparations. The half-maximal inhibitory concentrations (IC50) are as follows:
| Target Enzyme | Tissue Fraction | Substrate Used in Assay | IC50 Value (µM) |
| MAGL | Cytosolic | 2-Oleoyl glycerol | 4.5[1] |
| MAGL | Membrane | 2-Oleoyl glycerol | 19[1] |
| FAAH | Membrane | Arachidonoyl ethanolamide | 12[1] |
Q3: What are the potential off-target effects of this compound?
-
Other Serine Hydrolases: The endocannabinoid system includes other hydrolases such as ABHD6 and ABHD12, which also contribute to 2-AG metabolism.[2] Inhibitors of MAGL/FAAH can sometimes exhibit cross-reactivity with these enzymes. For example, the well-characterized MAGL inhibitor JZL184 shows some low-level cross-reactivity with FAAH and ABHD6.[2] Given that this compound is a dual inhibitor, its selectivity against other serine hydrolases should be experimentally verified for the specific system under investigation.
-
Cyclooxygenases (COX) and Lipoxygenases (LOX): this compound possesses an arachidonoyl backbone, which is the natural substrate for COX and LOX enzymes that produce prostaglandins and leukotrienes, respectively.[3][4] This structural similarity raises the possibility of competitive inhibition or other interactions with these pathways. Inhibition of MAGL and FAAH increases the levels of 2-AG and anandamide, which can then be metabolized by COX-2, leading to the formation of prostaglandin-glycerol esters and prostaglandin-ethanolamides. This indirect effect can influence inflammatory signaling pathways.
-
Cannabinoid Receptors (CB1 and CB2): As an analog of 2-AG, there is a potential for direct interaction with cannabinoid receptors. However, studies with similar 2-AG analogs have shown that they may interact only weakly with CB1 receptors.[5]
Q4: How should I handle and store this compound?
This compound is typically supplied as a solution in an organic solvent, such as methyl acetate.[1] For long-term storage, it is recommended to store it at -20°C. The stability of the compound in aqueous buffers at physiological pH is a concern due to the potential for hydrolysis of the ester linkage and isomerization of the arachidonoyl group. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected enzyme inhibition | Compound Precipitation: this compound is lipophilic and may precipitate out of aqueous assay buffers, especially at higher concentrations. | - Ensure the final concentration of the organic solvent used for dilution (e.g., DMSO, ethanol) is compatible with your assay system and does not exceed recommended levels (typically <1%).- Visually inspect the assay wells for any signs of precipitation.- Consider the use of a carrier protein like fatty acid-free BSA to improve solubility. |
| Compound Degradation: The ester linkage in this compound can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH or over extended incubation times. The arachidonoyl moiety is also prone to oxidation. | - Prepare fresh dilutions of the inhibitor immediately before use.- Minimize the pre-incubation time of the inhibitor in aqueous buffer before starting the enzymatic reaction.- Store stock solutions under an inert gas (e.g., argon or nitrogen) to prevent oxidation. | |
| Acyl Migration: Similar to 2-AG, the arachidonoyl group may migrate from the glycidol moiety, leading to an inactive isomer. | - Use the compound promptly after dilution in aqueous media. Acyl migration is known to occur with 2-AG in biological buffers.[6] | |
| High background signal or non-specific effects in cell-based assays | Cytotoxicity of the Vehicle: High concentrations of organic solvents like DMSO can be toxic to cells. | - Perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your cell line. |
| Off-target Effects: At higher concentrations, this compound may exert effects independent of MAGL and FAAH inhibition. | - Perform dose-response experiments to identify the optimal concentration range for on-target effects.- Use selective inhibitors for MAGL (e.g., JZL184) and FAAH (e.g., URB597) as controls to dissect the contribution of each pathway.- Consider using knockdown or knockout cell lines for MAGL and/or FAAH to validate the on-target effects. | |
| Activation of Downstream Pathways: Increased levels of 2-AG and anandamide can activate cannabinoid receptors (CB1/CB2) and other signaling pathways. | - Use cannabinoid receptor antagonists (e.g., rimonabant for CB1, AM630 for CB2) to determine if the observed effects are receptor-mediated. | |
| Variability between experiments | Inconsistent Inhibitor Concentration: Adsorption of the lipophilic compound to plasticware can lead to variations in the effective concentration. | - Pre-coat pipette tips and microplates with a solution of a non-ionic detergent or a carrier protein to reduce non-specific binding.- Ensure thorough mixing of the compound in the assay buffer. |
Experimental Protocols
In Vitro MAGL/FAAH Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against MAGL and FAAH. Specific parameters may need to be optimized for your experimental setup.
Materials:
-
This compound
-
MAGL and FAAH enzyme source (e.g., rat brain homogenate, recombinant human enzyme)
-
Substrate:
-
For MAGL: 2-Oleoylglycerol (2-OG) or a fluorogenic/colorimetric substrate
-
For FAAH: Anandamide (AEA) or a fluorogenic/colorimetric substrate
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 1 mM EDTA)
-
Organic Solvent (e.g., DMSO, ethanol)
-
96-well microplate
-
Plate reader (for colorimetric or fluorometric assays) or instrumentation for radioassay
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution (e.g., rat brain cytosol for MAGL, membrane fraction for FAAH) in assay buffer. Keep on ice.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO). Make serial dilutions in the same solvent.
-
Assay Setup:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Enzyme solution and vehicle (organic solvent).
-
Inhibitor wells: Enzyme solution and serial dilutions of this compound.
-
-
Pre-incubation: Add the enzyme solution to the wells, followed by the vehicle or inhibitor solutions. Incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-30 minutes) at the reaction temperature.
-
Reaction Termination and Detection: Stop the reaction (if necessary) and measure the product formation using the appropriate detection method (e.g., absorbance, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and a typical experimental workflow for evaluating this compound.
References
- 1. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation of 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]
- 5. Eicosanoids are produced by microglia, not by astrocytes, in rat glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing O-Arachidonoyl Glycidol Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of O-Arachidonoyl glycidol for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical that acts as an inhibitor of the hydrolysis of 2-arachidonoylglycerol (2-AG), a key endocannabinoid signaling molecule.[1][2] It also inhibits fatty acid amide hydrolase (FAAH), another enzyme involved in endocannabinoid metabolism. By blocking these enzymes, particularly monoacylglycerol lipase (MAGL) which is the primary enzyme for 2-AG degradation, this compound leads to an accumulation of 2-AG in cell culture systems.[3][4] This accumulation potentiates the signaling of 2-AG through cannabinoid receptors, primarily CB1 and CB2.[5][6][7][8]
Q2: What are the typical starting concentrations for this compound in cell culture?
A good starting point for in vitro experiments is to use a concentration 5 to 10 times higher than the inhibitor's IC50 value from biochemical assays. The reported IC50 values for this compound are in the micromolar range. For instance, one study reported an IC50 of approximately 0.13 µM to 0.41 µM for 2-AG hydrolyzing activities in COS-7 cells and rat cerebellum.[1] Therefore, a starting concentration range of 1 µM to 10 µM is a reasonable starting point for most cell lines. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint.[9]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium immediately before use. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will vary depending on the cell type, the concentration of this compound, and the specific biological question being addressed. For initial experiments, a time-course experiment is recommended. Typical incubation times can range from a few hours (e.g., 1, 6, 12 hours) to longer periods (e.g., 24, 48, 72 hours).[10] Monitoring the levels of 2-AG or downstream signaling events over time can help determine the optimal incubation period.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect of this compound | Suboptimal Concentration: The concentration used may be too low to effectively inhibit 2-AG hydrolysis in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Insufficient Incubation Time: The incubation period may not be long enough for 2-AG to accumulate and elicit a response. | Conduct a time-course experiment, measuring your endpoint at several time points (e.g., 6, 12, 24, 48 hours). | |
| Low Expression of Target Enzymes or Receptors: The cell line may have low expression levels of MAGL, FAAH, or cannabinoid receptors (CB1/CB2). | Verify the expression of these proteins in your cell line using techniques like Western blotting or qPCR. Consider using a different cell line with known expression of the target pathway components. | |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C or -80°C. | |
| High levels of cell death or cytotoxicity | Concentration is too high: The concentration of this compound may be toxic to your cells. | Perform a cytotoxicity assay (e.g., MTT, LDH assay) with a range of concentrations to determine the maximum non-toxic concentration.[11] Lower the concentration used in your experiments. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Include a vehicle control (medium with the same final DMSO concentration but without the inhibitor) in your experiments. | |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration that elicits the desired biological response while minimizing cell death. | |
| Inconsistent or variable results | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect the cellular response. | Standardize your cell culture protocols, including seeding density and ensuring cells are in the logarithmic growth phase during experiments. |
| Compound Precipitation: this compound may precipitate out of the culture medium at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a lower concentration. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Based on Biochemical IC50 Values
| Enzyme Target | Reported IC50 (in vitro) | Recommended Starting Concentration Range for Cell Culture |
| 2-AG Hydrolyzing Activity | 0.13 - 0.41 µM[1] | 1 - 5 µM |
| Monoacylglycerol Lipase (MAGL) | ~0.89 µM (human recombinant)[1] | 5 - 10 µM |
| Fatty Acid Amide Hydrolase (FAAH) | ~3.0 µM[1] | 15 - 30 µM |
Note: These are starting recommendations. The optimal concentration for your specific cell line and experiment must be determined empirically.
Table 2: Example Dose-Response Data for a Hypothetical Cell Viability Assay
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.2 |
| 5 | 95 ± 6.1 |
| 10 | 88 ± 7.3 |
| 25 | 65 ± 8.9 |
| 50 | 42 ± 9.5 |
| 100 | 21 ± 6.8 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Experiment and Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effective concentration range of this compound while assessing its impact on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.[10][12][13][14][15]
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Protocol 2: Western Blot Analysis to Confirm Inhibition of Downstream Signaling
This protocol can be used to assess the effect of this compound on the activation of downstream signaling pathways by measuring the phosphorylation status of key proteins.
Materials:
-
Cells of interest treated with this compound as determined from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating the cells with the desired concentrations of this compound for the optimal time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein to determine the effect of this compound on the signaling pathway.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway affected by this compound.
Caption: Troubleshooting logic for optimizing this compound concentration.
References
- 1. Development of a potent inhibitor of 2-arachidonoylglycerol hydrolysis with antinociceptive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 7. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting O-Arachidonoyl glycidol experimental variability
Welcome to the technical support center for O-Arachidonoyl glycidol (OAG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and ensure reliable and reproducible results when working with this potent enzyme inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Compound Handling and Storage
Q1: I am seeing inconsistent results between experiments. Could my storage or handling of this compound be the cause?
A1: Yes, improper handling and storage are significant sources of variability for bioactive lipids like OAG. The molecule contains two chemically sensitive moieties: a polyunsaturated arachidonoyl chain and a reactive glycidol epoxide ring.
Troubleshooting Steps:
-
Verify Storage Conditions: OAG is typically supplied in a solution of methyl acetate and should be stored at -20°C for long-term stability (up to 2 years).[1] Short-term storage of stock solutions in DMSO at 4°C is possible for up to two weeks, and for up to six months at -80°C. Avoid repeated freeze-thaw cycles.
-
Aliquot Stock Solutions: To minimize degradation from repeated temperature changes and exposure to air, prepare single-use aliquots of your stock solution in a suitable solvent like DMSO or ethanol.
-
Use High-Quality Solvents: Ensure that solvents used for reconstitution (e.g., DMSO, ethanol) are anhydrous and of high purity. Water content can promote hydrolysis of the glycidol moiety.
-
Inert Atmosphere: The arachidonoyl moiety is susceptible to oxidation.[2][3] For maximum stability, consider overlaying your stock solution aliquots with an inert gas like argon or nitrogen before sealing and freezing.
-
Equilibration Before Use: Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation of atmospheric water inside the cold vial.
Q2: My OAG solution appears cloudy or precipitated after dilution in aqueous media. What should I do?
A2: OAG has poor aqueous solubility. Precipitation in your experimental medium (e.g., cell culture media, buffer) will lead to a lower effective concentration and high variability.
Troubleshooting Steps:
-
Solvent and Final Concentration: OAG is soluble in organic solvents like DMF, DMSO, and ethanol.[1] When preparing working solutions, ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts. However, this low solvent concentration can lead to precipitation of the lipid.
-
Use of a Carrier: Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve the solubility and delivery of OAG in aqueous solutions. A common method is to pre-complex the lipid with BSA before adding it to the cell culture medium.
-
Sonication: Gentle sonication of the diluted OAG solution in aqueous media can sometimes help to create a more uniform dispersion, but this should be done cautiously as it can also promote degradation.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your experimental system.
Experimental Design and Execution
Q3: I am not observing the expected inhibitory effect of OAG in my cell-based assay. What are the potential reasons?
A3: A lack of an observable effect can stem from issues with the compound's activity, the experimental setup, or the cells themselves.
Troubleshooting Steps:
-
Compound Integrity:
-
Hydrolysis: The glycidol epoxide ring is susceptible to hydrolysis in aqueous environments, which would inactivate the molecule.[4][5] This degradation is pH and temperature-dependent. Prepare fresh dilutions of OAG in your assay medium for each experiment and minimize the time between dilution and application.
-
Oxidation: The arachidonoyl chain can oxidize, which may alter its biological activity.[2][3] Use fresh aliquots and consider adding an antioxidant to your media if compatible with your experimental system.
-
-
Cellular Factors:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may respond differently.
-
Target Expression: Verify that your cell line expresses the target enzymes of OAG (e.g., FAAH, ABHD6, MAGL) at sufficient levels.
-
-
Assay Parameters:
-
Concentration Range: Ensure you are using an appropriate concentration range. The reported IC50 values for OAG against various hydrolases are in the micromolar range.[1][6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incubation Time: The duration of treatment with OAG can influence the observed effect. Optimize the incubation time based on the expected mechanism of action and the turnover rate of the target enzyme and its substrates.
-
Solvent Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO or ethanol used to dissolve OAG) to account for any effects of the solvent on the cells.
-
Q4: I am observing high variability between replicate wells or experiments. How can I reduce this?
A4: High variability is a common challenge in lipid-based experiments.
Troubleshooting Steps:
-
Consistent Dosing: Ensure accurate and consistent pipetting of the OAG solution into each well. Due to its lipophilic nature, OAG can adhere to plastic surfaces. Pre-wetting pipette tips with the vehicle solution before dispensing the OAG solution can help.
-
Mixing: After adding OAG to the wells, mix gently but thoroughly to ensure a homogenous concentration throughout the medium.
-
Plate Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery can experience different temperature and evaporation rates. Avoid using the outer wells for critical measurements or ensure proper humidification of the incubator.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells, as cell number can influence the metabolic rate and response to treatment.
Data Interpretation
Q5: I am observing effects that don't seem to be related to the known targets of OAG. How do I interpret these results?
A5: Off-target effects are a possibility with any small molecule inhibitor.
Troubleshooting Steps:
-
Consider the Broad Target Profile: OAG is known to inhibit several serine hydrolases involved in endocannabinoid metabolism, including FAAH and ABHD6.[4] The observed phenotype may be a result of inhibiting multiple enzymes simultaneously.
-
Potential for Non-specific Effects: As a lipid-like molecule, OAG could potentially intercalate into cell membranes, altering their physical properties and affecting the function of membrane-bound proteins.
-
Metabolism of OAG: The arachidonoyl component of OAG can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce various eicosanoids, which have their own biological activities.[3] Consider using inhibitors of these pathways to dissect the observed effects.
-
Use of Controls:
-
Structural Analogs: If available, use a structurally related but inactive analog of OAG as a negative control to ensure the observed effects are due to the specific inhibitory action of OAG.
-
Genetic Controls: If possible, use cells with genetic knockout or knockdown of the target enzymes (e.g., FAAH- or ABHD6-deficient cells) to confirm that the effects of OAG are target-dependent.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMF | 20 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Substrate | Tissue Source | IC50 Value | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol (hydrolysis) | Rat cerebella (cytosolic fraction) | 4.5 µM | [1][6] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol (hydrolysis) | Rat cerebella (membrane fraction) | 19 µM | [1][6] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide (hydrolysis) | Rat cerebella (membrane fraction) | 12 µM | [1][6] |
Experimental Protocols
Protocol 1: Preparation of OAG Stock and Working Solutions
-
Stock Solution Preparation:
-
OAG is typically supplied in methyl acetate. For experimental use, it is often necessary to exchange the solvent.
-
Under a stream of inert gas (e.g., argon or nitrogen), evaporate the methyl acetate.
-
Reconstitute the dried OAG in anhydrous DMSO to a desired stock concentration (e.g., 10-20 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Dispense into single-use aliquots in amber glass vials.
-
Store at -80°C for up to 6 months.
-
-
Working Solution Preparation for Cell Culture:
-
Thaw a single-use aliquot of the OAG stock solution at room temperature.
-
Serially dilute the stock solution in serum-free cell culture medium to the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
The final concentration of DMSO in the cell culture should be kept constant across all treatments and controls, and should not exceed 0.5%.
-
Use the working solutions immediately after preparation.
-
Protocol 2: General Cell Treatment with OAG
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Media Change: Before treatment, gently aspirate the old medium and replace it with fresh, pre-warmed medium (with or without serum, as required by the assay).
-
Treatment: Add the freshly prepared OAG working solutions (and vehicle control) to the respective wells. Mix gently by swirling the plate.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Assay: Proceed with the specific downstream assay (e.g., measurement of cell viability, enzyme activity, or signaling pathway activation).
Visualizations
Caption: OAG inhibits FAAH and ABHD6, increasing endocannabinoid levels.
References
- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 2. Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids as a model of their potential formation in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: The Role of Bioactive Lipids in Homeostasis and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Lipid Signaling in Cardiovascular Disease, Development, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Preventing O-Arachidonoyl glycidol degradation in experiments
Welcome to the technical support center for O-Arachidonoyl glycidol (OAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of OAG in experiments and to troubleshoot potential issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG) and what is its primary mechanism of action?
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Its primary mechanism of action is the inhibition of two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1] By blocking these enzymes, OAG effectively increases the levels of their respective substrates, 2-AG and anandamide, thereby potentiating endocannabinoid signaling.
Q2: What are the recommended long-term storage conditions for OAG?
For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least two years. It is typically supplied as a solution in methyl acetate, ethanol, or DMSO.[1]
Q3: In which solvents is OAG soluble?
OAG is soluble in several organic solvents. The following table summarizes its solubility:[1]
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 20 mg/ml |
| Ethanol | 50 mg/ml |
Q4: What are the primary degradation pathways for OAG?
The main degradation pathway for OAG is hydrolysis of the ester bond and the opening of the epoxide ring of the glycidol moiety. The glycidol component is known to be reactive, especially in aqueous solutions, and can be susceptible to both acid- and base-catalyzed hydrolysis.[2] This degradation can lead to a loss of inhibitory activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Solution |
| Low or no enzyme inhibition observed. | OAG Degradation: OAG may have degraded due to improper storage or handling, particularly exposure to moisture, non-optimal pH, or elevated temperatures. | - Ensure OAG is stored at -20°C in a tightly sealed vial. - Prepare fresh working solutions for each experiment. - Minimize the time OAG is in aqueous buffer before addition to the assay. - Maintain the experimental pH within a stable range, avoiding strongly acidic or basic conditions. |
| Incorrect OAG Concentration: The concentration of OAG used may be too low to effectively inhibit the target enzyme. | - Verify the concentration of your stock solution. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. The reported IC50 values are a good starting point. | |
| Inconsistent or variable results between experiments. | Inconsistent OAG Aliquoting: Due to its lipid nature, OAG may not be homogeneously distributed in the solution if not properly mixed. | - Before preparing dilutions, ensure the stock solution is at room temperature and vortexed thoroughly. - Use positive displacement pipettes for viscous organic solvents to ensure accurate dispensing. |
| Precipitation of OAG: OAG may precipitate out of the aqueous assay buffer, especially at higher concentrations. | - Ensure the final concentration of the organic solvent from the OAG stock is compatible with your assay and does not cause precipitation. - Visually inspect the assay mixture for any signs of precipitation. - Consider using a carrier protein like fatty acid-free BSA to improve solubility. | |
| High background signal in the assay. | Solvent Effects: The solvent used to dissolve OAG (e.g., DMSO, ethanol) may be interfering with the assay at the final concentration used. | - Run a vehicle control with the same concentration of the solvent used for OAG to determine its effect on the assay. - Keep the final solvent concentration in the assay as low as possible (typically <1%). |
Data Presentation: OAG Stability and Inhibitory Activity
OAG Inhibitory Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of OAG against its primary targets.
| Target Enzyme | Tissue Fraction | IC50 Value |
| Monoacylglycerol Lipase (MAGL) | Cytosolic (rat cerebella) | 4.5 µM |
| Monoacylglycerol Lipase (MAGL) | Membrane (rat cerebella) | 19 µM |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane (rat cerebella) | 12 µM |
Data sourced from Cayman Chemical product information sheet.[1]
Glycidol Hydrolysis Rate
While specific data for this compound is limited, the hydrolysis of its reactive glycidol moiety is pH and temperature-dependent. The following data on glycidol provides an indication of its stability in aqueous solutions.
| pH | Temperature (°C) | Half-life |
| 4 | 25 | Stable |
| 7 | 25 | ~2% degradation per month |
| 9 | 25 | Increased degradation rate |
| 7 | 40 | Significantly increased degradation |
This data is generalized from studies on glycidol and should be used as a guideline. The arachidonoyl chain may influence the stability of OAG.
Experimental Protocols
Protocol for MAGL Inhibition Assay using OAG
This protocol is a general guideline for determining the inhibitory effect of OAG on MAGL activity in rat brain cytosolic fractions.
1. Preparation of Cytosolic Fraction:
-
Homogenize rat cerebella in ice-cold sucrose buffer (0.32 M sucrose, 50 mM phosphate buffer, pH 8.0).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.
-
The supernatant is the cytosolic fraction containing MAGL. Determine the protein concentration using a standard method (e.g., BCA assay).
2. MAGL Activity Assay:
-
Prepare a stock solution of OAG in a suitable solvent (e.g., DMSO).
-
In a microplate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.2)
-
A range of concentrations of OAG (or vehicle control - DMSO).
-
Cytosolic fraction (protein concentration to be optimized for linear reaction kinetics).
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding a substrate for MAGL (e.g., 2-oleoylglycerol).
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the product formation using an appropriate detection method (e.g., colorimetric, fluorometric, or LC-MS).
3. Data Analysis:
-
Calculate the percentage of inhibition for each OAG concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the OAG concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for FAAH Inhibition Assay using OAG
This protocol provides a general method for assessing the inhibition of FAAH by OAG in rat brain membrane fractions.
1. Preparation of Membrane Fraction:
-
Follow the same homogenization and initial centrifugation steps as for the MAGL assay.
-
After the 100,000 x g centrifugation, the pellet contains the membrane fraction.
-
Resuspend the pellet in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 8.0).
-
Determine the protein concentration.
2. FAAH Activity Assay:
-
Prepare a stock solution of OAG in a suitable solvent (e.g., DMSO).
-
In a microplate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
A range of concentrations of OAG (or vehicle control - DMSO).
-
Membrane fraction (protein concentration to be optimized).
-
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a FAAH substrate (e.g., anandamide).
-
Incubate at 37°C for a defined period within the linear range of the reaction.
-
Terminate the reaction.
-
Quantify the product (e.g., arachidonic acid) using a suitable method.
3. Data Analysis:
-
Analyze the data as described for the MAGL inhibition assay to determine the IC50 value.
Visualizations
OAG Mechanism of Action
Caption: Mechanism of OAG action on endocannabinoid degradation.
Experimental Workflow for OAG Inhibition Assay
Caption: General workflow for an OAG enzyme inhibition experiment.
References
Technical Support Center: O-Arachidonoyl Glycidol (OAG)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of O-Arachidonoyl glycidol (OAG) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG) and what are its primary targets?
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. It is primarily known as an inhibitor of two key enzymes in the endocannabinoid system:
-
Diacylglycerol Lipase (DAGL): The primary enzyme responsible for the synthesis of 2-AG.
-
Fatty Acid Amide Hydrolase (FAAH): An enzyme involved in the degradation of anandamide, another major endocannabinoid.
OAG is often used as a tool to study the roles of these enzymes and the broader endocannabinoid system in various physiological processes.
Q2: What are the known IC50 values for OAG against its primary targets?
The half-maximal inhibitory concentration (IC50) values for OAG can vary depending on the experimental conditions, such as the enzyme source (e.g., cytosolic vs. membrane fraction) and the substrate used. Below is a summary of reported IC50 values.
Table 1: Reported IC50 Values for this compound
| Target Enzyme | Enzyme Source | Substrate | IC50 Value (µM) | Reference |
| Diacylglycerol Lipase (DAGL) | Rat Cerebellum (Cytosolic Fraction) | 2-Oleoylglycerol | 4.5 | [1] |
| Diacylglycerol Lipase (DAGL) | Rat Cerebellum (Membrane Fraction) | 2-Oleoylglycerol | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum (Membrane Fraction) | Arachidonoyl ethanolamide | 12 | [1] |
Q3: Why is non-specific binding a concern when working with OAG?
OAG is a lipophilic (hydrophobic) molecule. Lipophilic compounds have a tendency to adhere to plastic surfaces of labware (e.g., pipette tips, microplates) and to bind non-specifically to proteins in the assay mixture that are not the intended target. This can lead to:
-
Inaccurate quantification of potency: If a significant portion of OAG is bound to surfaces or non-target proteins, the effective concentration of the inhibitor available to interact with the target enzyme is reduced, leading to an underestimation of its true potency (i.e., an artificially high IC50 value).
-
High background signal and poor reproducibility: Non-specific binding can contribute to high background noise in assays, making it difficult to obtain a clear signal and leading to poor reproducibility between experiments.
-
Misinterpretation of results: Off-target binding can lead to unintended biological effects that may be mistakenly attributed to the inhibition of the primary target.
Troubleshooting Guide: OAG Non-Specific Binding
This guide provides solutions to common problems encountered due to the non-specific binding of OAG in enzyme assays.
Problem 1: High IC50 value or lower than expected potency.
-
Possible Cause: Loss of OAG due to binding to labware.
-
Solution:
-
Use low-binding labware: Utilize polypropylene or siliconized pipette tips and microplates designed to minimize hydrophobic interactions.
-
Pre-treatment of labware: Pre-incubate microplate wells with a solution of a blocking agent like bovine serum albumin (BSA) or casein to saturate non-specific binding sites before adding assay components.
-
Include a carrier protein: The addition of a low concentration of a carrier protein, such as BSA (typically 0.01-0.1%), to the assay buffer can help to keep OAG in solution and reduce its binding to surfaces.
-
Problem 2: High background signal and poor signal-to-noise ratio.
-
Possible Cause: Non-specific binding of OAG to assay components or the detection system.
-
Solution:
-
Incorporate a non-ionic detergent: Including a mild non-ionic detergent, such as Triton X-100 or Tween-20 (typically at concentrations of 0.01-0.05%), in the assay buffer can help to solubilize OAG and prevent its aggregation and non-specific binding.
-
Optimize inhibitor concentration range: Ensure that the concentrations of OAG used are appropriate. Very high concentrations can lead to aggregation and increased non-specific effects.
-
Run appropriate controls: Always include "no enzyme" and "no inhibitor" controls to accurately determine the background signal.
-
Problem 3: Inconsistent and poorly reproducible results.
-
Possible Cause: Variability in the amount of OAG lost to non-specific binding between experiments.
-
Solution:
-
Standardize protocols: Ensure that all experimental steps, including incubation times, temperatures, and the order of reagent addition, are consistent across all experiments.
-
Proper solubilization of OAG: OAG is typically dissolved in an organic solvent like DMSO. Ensure that the final concentration of the organic solvent in the assay is low (usually <1%) and consistent across all wells to avoid precipitation and variability. Thoroughly mix the assay solution after the addition of OAG.
-
Experimental Protocols
Protocol 1: General Diacylglycerol Lipase (DAGL) Inhibition Assay with Mitigation of Non-Specific Binding
This protocol provides a general framework for a DAGL inhibition assay using OAG, incorporating steps to minimize non-specific binding.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 0.1% (w/v) Bovine Serum Albumin (BSA), and 0.05% (v/v) Triton X-100.
-
Enzyme Solution: Prepare a stock solution of the DAGL enzyme preparation (e.g., cell lysate or purified enzyme) in assay buffer.
-
Substrate Solution: Prepare the DAGL substrate (e.g., a fluorogenic or chromogenic substrate) in assay buffer.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 20 µL of the OAG dilution series or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a low-binding 96-well plate.
-
Add 20 µL of the DAGL enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately begin monitoring the signal (fluorescence or absorbance) at the appropriate wavelength using a plate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for a total of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the OAG concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Caption: 2-Arachidonoylglycerol (2-AG) retrograde signaling pathway.
Experimental Workflow
Caption: Workflow for a DAGL inhibition assay using OAG.
References
How to minimize O-Arachidonoyl glycidol experimental artifacts
Welcome to the technical support center for O-Arachidonoyl glycidol (OAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of OAG in experimental settings and to help minimize the occurrence of experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG)?
A1: this compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] It is primarily used in research as an inhibitor of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), the key enzymes responsible for the degradation of endocannabinoids.[1][3] By blocking these enzymes, OAG can effectively increase the endogenous levels of 2-AG and other endocannabinoids, allowing for the study of their physiological roles.
Q2: What are the primary experimental challenges when working with OAG?
A2: The primary experimental challenges with OAG are its chemical instability, which can lead to the formation of artifacts that may confound experimental results. The two main stability concerns are:
-
Hydrolysis: The glycidol moiety of OAG is susceptible to hydrolysis in aqueous solutions, which can be influenced by pH and temperature.
-
Isomerization: Similar to its analog 2-AG, the arachidonoyl group on OAG can migrate from the second (sn-2) to the first (sn-1) position of the glycerol backbone. This isomerization results in the formation of 1-Arachidonoyl glycidol, which may have different biological activity.
Q3: How should I store this compound?
A3: Proper storage is critical to maintaining the integrity of OAG. Based on supplier recommendations and the known instability of related compounds, the following storage conditions are advised:
| Storage Condition | Recommended Temperature | Duration |
| Powder (unopened) | -20°C | Up to 2 years |
| Stock solution in DMSO | 4°C | Up to 2 weeks |
| Stock solution in DMSO | -80°C | Up to 6 months |
Data sourced from DC Chemicals.
It is highly recommended to prepare fresh solutions for each experiment whenever possible and to minimize freeze-thaw cycles of stock solutions.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected biological activity of OAG.
| Potential Cause | Troubleshooting Step |
| Degradation of OAG due to improper storage or handling. | - Ensure OAG is stored at the recommended temperature in a tightly sealed container. - Prepare fresh working solutions from a properly stored stock solution for each experiment. - Minimize the time the OAG solution is kept at room temperature or in aqueous buffers before use. |
| Hydrolysis of the glycidol moiety in aqueous experimental buffers. | - Prepare OAG solutions in an appropriate organic solvent (e.g., DMSO) and add it to the aqueous buffer or cell culture medium immediately before the experiment. - Keep the final concentration of the organic solvent in the experimental medium low (typically <0.1%) to avoid solvent-induced artifacts. - Consider the pH of your experimental buffer, as the hydrolysis of glycidol is pH-dependent. |
| Isomerization to the less active 1-arachidonoyl glycidol. | - The isomerization of the related compound 2-AG is rapid in aqueous solutions, with a half-life as short as a few minutes, particularly in the presence of serum. Assume a similar rate for OAG. - For cell-based assays, add OAG to the culture medium immediately before starting the experiment. - For in vitro assays, minimize incubation times as much as possible. - Include a time-course experiment to assess the stability of OAG's effect over time. |
Issue 2: High background or off-target effects observed in experiments.
| Potential Cause | Troubleshooting Step |
| Release of arachidonic acid from OAG degradation. | - Enzymatic or chemical degradation of OAG can release free arachidonic acid, which has its own biological activities, including the activation of the PI3K/Akt signaling pathway. - Run control experiments with arachidonic acid alone to determine its contribution to the observed effects. - Use the lowest effective concentration of OAG to minimize the amount of potential degradation products. |
| Non-specific binding to cellular components or plasticware. | - The related compound 2-AG is known to adhere to glass and plastic surfaces. - Consider using low-adhesion plasticware for your experiments. - Include appropriate vehicle controls to account for any non-specific effects of the solvent or the compound. |
| Effects on other cellular pathways. | - OAG has been shown to influence PKC and PI3K signaling, leading to the activation of NOX2.[4] - If these pathways are not your primary interest, be aware of their potential activation and consider using specific inhibitors for these pathways as controls to dissect the signaling events. |
Experimental Protocols
Protocol 1: Preparation of OAG Working Solution for Cell Culture Experiments
-
Prepare Stock Solution:
-
Allow the vial of OAG powder to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes in tightly sealed vials and store at -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the OAG stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to add the OAG solution to the medium immediately before adding it to the cells.
-
Ensure the final DMSO concentration in the cell culture is below 0.1% to avoid solvent toxicity.
-
-
Control Groups:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in the OAG-treated group.
-
Arachidonic Acid Control: Treat cells with a concentration of arachidonic acid equivalent to the concentration of OAG used to assess the effects of its potential degradation product.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Prepare the enzyme (e.g., MAGL or FAAH) and substrate in the appropriate assay buffer.
-
-
OAG Preparation:
-
Prepare a serial dilution of OAG in the assay buffer from a freshly prepared DMSO stock. Add the OAG to the buffer immediately before starting the assay.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the different concentrations of OAG or vehicle control for a short period (e.g., 5-15 minutes) at the desired temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over a defined period, ensuring the reaction is in the linear range.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each OAG concentration and determine the IC50 value.
-
Signaling Pathway
This compound has been shown to induce the activation of NADPH oxidase 2 (NOX2) through a signaling pathway involving Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), which in turn regulate the activity of Rac2.[4]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against key enzymes.
| Target Enzyme | Tissue/Cell Fraction | IC50 Value (µM) |
| 2-Oleoyl glycerol hydrolysis | Rat cerebella cytosol | 4.5 |
| 2-Oleoyl glycerol hydrolysis | Rat cerebella membrane | 19 |
| Anandamide hydrolysis (FAAH) | Rat cerebella membrane | 12 |
Data sourced from Cayman Chemical and DC Chemicals.[1][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. netascientific.com [netascientific.com]
- 4. OAG induces an additional PKC-, PI3K-, and Rac2-mediated signaling pathway up-regulating NOX2 activity, independently of Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving O-Arachidonoyl glycidol efficacy in cellular models
Welcome to the technical support center for O-Arachidonoyl glycidol (OAG). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of OAG in cellular models by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG) and what is its primary mechanism of action?
A1: this compound (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. Its primary mechanism of action is the inhibition of enzymes that degrade endocannabinoids, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH)[1][3]. By blocking these enzymes, OAG increases the endogenous levels of 2-AG and other endocannabinoids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other pathways[1][4].
Q2: What are the main challenges I might face when working with OAG and other lipid-based molecules in cell culture?
A2: Lipid-based molecules like OAG can present several challenges in in vitro experiments. These include:
-
Solubility and Stability: OAG is poorly soluble in aqueous solutions and can be unstable, potentially leading to precipitation in cell culture media[1][5]. Like its analog 2-AG, it may also be susceptible to isomerization and degradation over time, which can affect its potency[6].
-
Inconsistent Results: Variability in experimental outcomes can arise from issues with compound preparation, storage, and handling, as well as the specific conditions of the cell culture system[7].
-
Off-Target Effects: While OAG primarily targets MAGL and FAAH, like other lipid signaling molecules, it could have off-target effects that may complicate data interpretation[1][8].
Q3: How should I prepare and store OAG stock solutions?
A3: To ensure consistency and efficacy, proper preparation and storage of OAG are crucial.
-
Solvent Selection: OAG is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and DMF[1][5]. For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is a common practice.
-
Stock Solution Preparation:
-
Warm the vial of OAG to room temperature before opening.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure it is fully dissolved. Gentle warming or sonication in a water bath can be used if necessary.
-
-
Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[1].
Q4: How can I minimize precipitation of OAG when adding it to my cell culture medium?
A4: To prevent OAG from precipitating out of solution:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation[9].
-
Working Dilutions: Prepare fresh working dilutions of OAG from your stock solution just before use.
-
Addition to Medium: Add the OAG working solution to pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.
-
Serum in Medium: The presence of serum in the culture medium can sometimes help to stabilize lipid-based compounds, though this can also affect compound activity[6]. The impact of serum should be empirically determined for your specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of OAG | Degradation of OAG: OAG may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of your OAG stock solution. Always store stock solutions at -80°C for long-term stability and avoid repeated freeze-thaw cycles. |
| Isomerization: Similar to 2-AG, OAG may isomerize to a less active form, especially in aqueous solutions over time. | Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in aqueous media before being added to cells. | |
| Incorrect Concentration: The concentration of OAG used may be too low to elicit a response or too high, leading to off-target or toxic effects. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint. | |
| Low Receptor Expression: The target cells may have low expression levels of cannabinoid receptors (CB1/CB2). | Confirm the expression of CB1 and CB2 receptors in your cell line using techniques like qPCR or Western blotting. | |
| High levels of cell death or unexpected off-target effects | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is typically ≤ 0.5%. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Cytotoxicity of OAG: At high concentrations, OAG itself may be cytotoxic. | Determine the cytotoxic concentration of OAG for your cell line using a cell viability assay and work with concentrations below this threshold. | |
| Off-target Effects: OAG may be interacting with other cellular targets besides MAGL and FAAH. | Review the literature for known off-target effects of OAG and related compounds. Consider using more specific inhibitors or genetic knockdown/knockout approaches to confirm that the observed effects are mediated by MAGL/FAAH inhibition. | |
| Precipitation of OAG in cell culture medium | Poor Solubility: OAG has limited solubility in aqueous media. | Follow the recommended procedure for preparing working solutions: add the stock solution to pre-warmed media while vortexing. Consider using a lower final concentration of OAG. |
| High Final Solvent Concentration: A high concentration of the organic solvent can cause the compound to precipitate when added to the aqueous medium. | Keep the final solvent concentration as low as possible. |
Quantitative Data
Table 1: Inhibitory Activity of this compound (OAG)
| Target Enzyme | Tissue/Cell Fraction | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Cytosolic) | 4.5 | [1][10] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Membrane) | 19 | [1][10] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane) | 12 | [1] |
Table 2: Effective Concentrations of 2-Arachidonoylglycerol (2-AG) in Cellular Models
| Cell Line | Effect | Effective Concentration | Reference |
| HEp-2 (Human Laryngeal Carcinoma) | Antiproliferative | Not specified, but higher than AEA | [11] |
| Kelly (Human Neuroblastoma) | Antiproliferative | Not specified | [11] |
| Various Cancer Cell Lines | Antiproliferative | Varies | [12] |
Experimental Protocols
Protocol 1: Preparation of OAG Working Solutions for Cell Culture
Materials:
-
This compound (OAG)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution (e.g., 10 mM): a. Allow the vial of OAG to equilibrate to room temperature. b. In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of sterile DMSO to the OAG to achieve a 10 mM stock solution. c. Vortex thoroughly for 1-2 minutes until the OAG is completely dissolved. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
-
Prepare Working Solution (e.g., 10 µM final concentration in 1 mL of medium): a. Thaw one aliquot of the 10 mM OAG stock solution. b. In a sterile tube, perform a serial dilution of the stock solution in sterile DMSO if necessary to achieve an intermediate concentration that can be easily added to the medium. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock. c. Add the appropriate volume of the OAG stock or intermediate solution to your pre-warmed cell culture medium while gently vortexing. To achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL to 1 mL of medium (final DMSO concentration of 0.1%). d. Use the freshly prepared OAG-containing medium immediately to treat your cells.
Protocol 2: General Protocol for Treating Adherent Cells with OAG
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
OAG working solution (prepared as in Protocol 1)
-
Vehicle control medium (containing the same final concentration of DMSO as the OAG-treated medium)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed your adherent cells at the desired density in the culture vessels and allow them to attach and grow overnight in a cell culture incubator.
-
Serum Starvation (Optional): If your experiment requires serum-free conditions to study specific signaling pathways without the interference of growth factors in serum, replace the growth medium with serum-free medium and incubate for the desired period (e.g., 12-24 hours) before treatment[13][14].
-
Treatment: a. Aspirate the old medium from the cells. b. Gently wash the cells once with sterile PBS. c. Add the appropriate volume of the freshly prepared OAG working solution to the treatment wells. d. Add the same volume of the vehicle control medium to the control wells. e. Return the cells to the incubator for the desired treatment duration.
-
Downstream Analysis: After the incubation period, proceed with your planned downstream assays (e.g., cell viability assay, protein extraction for Western blotting, RNA extraction for qPCR).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound (OAG) action.
Caption: Simplified cannabinoid receptor signaling pathway.
Caption: General experimental workflow for OAG treatment.
References
- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signalling and the deteriorating brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabinoid signaling pathway Gene Ontology Term (GO:0038171) [informatics.jax.org]
- 4. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Activity of O-Arachidonoyl Glycidol: A Comparative Guide
For researchers and drug development professionals navigating the complex landscape of endocannabinoid system modulators, O-Arachidonoyl glycidol presents itself as a notable dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This guide provides an objective comparison of this compound's inhibitory activity with other key FAAH and MAGL inhibitors, supported by experimental data and detailed protocols to aid in the validation and contextualization of its performance.
Data Presentation: Comparative Inhibitory Potency
The inhibitory activity of this compound and a selection of alternative inhibitors against FAAH and MAGL are summarized in the table below. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented IC50 and Ki values are compiled from various sources.
| Inhibitor | Target(s) | IC50 / Ki | Species | Notes |
| This compound | FAAH, MAGL | FAAH: IC50 = 12 µMMAGL (cytosolic): IC50 = 4.5 µMMAGL (membrane): IC50 = 19 µM | Rat (cerebella) | Dual inhibitor with moderate potency. |
| URB597 (KDS-4103) | FAAH | IC50 = 4.6 nM | Rat (brain) | Potent and selective FAAH inhibitor.[1] |
| PF-3845 | FAAH | Ki = 0.23 µM (230 nM) | Human/Rat | Potent, selective, and irreversible FAAH inhibitor.[2][3] |
| N-Arachidonoyl-glycine (NAGly) | FAAH | IC50 = 4.9 µM | Not Specified | Endogenous FAAH inhibitor.[4] |
| AM4303 | FAAH | IC50 = 1.9 nM (rat), 2 nM (human) | Rat, Human | Highly potent and selective FAAH inhibitor.[5][6] |
| AM4301 | MAGL | IC50 = 36 nM (rat), 8.9 nM (human) | Rat, Human | Potent and selective MAGL inhibitor.[5][6] |
| AM4302 | FAAH, MAGL | FAAH: IC50 = 31 nM (rat), 60 nM (human)MAGL: IC50 = 200 nM (rat), 41 nM (human) | Rat, Human | Potent dual FAAH/MAGL inhibitor.[5][6] |
Experimental Protocols
To validate the inhibitory activity of this compound or other inhibitors, a standardized in vitro inhibition assay is crucial. Below is a detailed methodology for a fluorometric assay to determine the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro FAAH/MAGL Inhibition Assay (Fluorometric)
1. Materials and Reagents:
-
Recombinant human or rodent FAAH or MAGL enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA for FAAH)
-
Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well, black, clear-bottom microplates
-
Fluorescence microplate reader
2. Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Include a vehicle control (buffer with solvent) and a positive control (a known inhibitor).
-
Enzyme Addition: Add the FAAH or MAGL enzyme to each well of the 96-well plate.
-
Pre-incubation: Add the diluted inhibitor solutions to the respective wells and pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of ~340-360 nm and an emission wavelength of ~440-465 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualizations
To better understand the context of this compound's activity, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow.
Caption: Endocannabinoid signaling pathway showing synthesis and degradation of 2-AG and Anandamide.
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
O-Arachidonoyl Glycidol vs. 2-Arachidonoylglycerol (2-AG): A Comparative Guide on Efficacy and Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and potency of O-Arachidonoyl glycidol and the endogenous cannabinoid 2-Arachidonoylglycerol (2-AG). While both compounds influence the endocannabinoid system, their mechanisms of action, and consequently their pharmacological profiles, differ significantly. This document summarizes key experimental data, details relevant experimental protocols, and provides visual representations of their distinct roles in cannabinoid signaling.
Executive Summary
2-Arachidonoylglycerol (2-AG) is a primary endogenous agonist of both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, exhibiting direct binding and activation.[1][2] In contrast, this compound is primarily characterized as an inhibitor of the enzymes that degrade endocannabinoids, namely monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). Its effects on the endocannabinoid system are therefore largely indirect, stemming from the potentiation of endogenous cannabinoid levels, particularly 2-AG. There is currently a lack of evidence to suggest that this compound acts as a direct agonist at cannabinoid receptors.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the binding affinity (Ki) and functional efficacy (EC50) of 2-AG at human CB1 and CB2 receptors. No direct binding or functional agonist data for this compound at cannabinoid receptors has been reported in the reviewed literature.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Efficacy (EC50) (nM) | Assay Type |
| 2-Arachidonoylglycerol (2-AG) | CB1 | 472[3] | 519[3] | Not Specified |
| CB2 | 1400[3] | 618[3] | Not Specified | |
| hCB2 | - | 122 ± 17[4] | GTPγS Binding | |
| hCB2 | - | 1300 ± 370[4] | cAMP Accumulation | |
| This compound | CB1 | Not Reported | Not Reported | - |
| CB2 | Not Reported | Not Reported | - |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of 2-AG and this compound are illustrated in the following diagrams.
Caption: Direct vs. Indirect Cannabinoid Receptor Modulation.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a receptor.
Principle: This method measures the ability of an unlabeled test compound (e.g., 2-AG) to displace a radiolabeled ligand (e.g., [3H]CP55,940) from the cannabinoid receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, from which the Ki is calculated.
Caption: Workflow for a Competitive Radioligand Binding Assay.
[35S]GTPγS Binding Assay
This functional assay is used to determine the potency (EC50) and efficacy of a compound as a G-protein coupled receptor (GPCR) agonist.
Principle: The binding of an agonist to a Gi/o-coupled receptor, such as the cannabinoid receptors, stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of receptor activation by the agonist.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the cannabinoid receptor of interest are prepared.
-
Incubation: The membranes are incubated with GDP, varying concentrations of the test agonist (e.g., 2-AG), and a fixed concentration of [35S]GTPγS.
-
Termination and Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound by filtration.
-
Quantification: The radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) of the agonist.
Caption: Workflow for a [35S]GTPγS Binding Assay.
Conclusion
The available evidence clearly distinguishes the pharmacological actions of 2-AG and this compound. 2-AG is a direct and potent full agonist at both CB1 and CB2 receptors, playing a crucial role in endocannabinoid signaling.[2][5] this compound, on the other hand, functions as an indirect modulator of the endocannabinoid system by inhibiting the key enzymes responsible for 2-AG degradation. This leads to an elevation of endogenous 2-AG levels, thereby enhancing cannabinoid receptor signaling. For researchers and drug development professionals, this distinction is critical. While 2-AG provides a template for designing direct-acting cannabinoid agonists, this compound represents a strategy for amplifying endogenous cannabinoid tone, which may offer a more nuanced therapeutic approach with a potentially different side-effect profile. Future research should aim to definitively confirm the lack of direct receptor agonism of this compound and further explore the therapeutic implications of its enzyme-inhibiting properties.
References
- 1. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Effects of Exogenous and Endogenous 2-Arachidonoylglycerol on Retinal CB1 Cannabinoid Receptors and Reactive Microglia in Naive and Diseased Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MAGL Inhibitors for In Vivo Research: JZL184 vs. O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
In the field of endocannabinoid research, the modulation of 2-arachidonoylglycerol (2-AG) signaling is a key area of investigation for therapeutic development in pain, inflammation, and neurodegenerative disorders. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG. Its inhibition elevates 2-AG levels, thereby enhancing endocannabinoid tone. This guide provides an objective comparison of two MAGL inhibitors, JZL184 and O-Arachidonoyl glycidol, to aid researchers in selecting the appropriate tool for in vivo studies.
Overview and Mechanism of Action
JZL184 is a potent, selective, and irreversible inhibitor of MAGL.[1][2] It belongs to the O-aryl carbamate class of inhibitors and acts by covalently modifying the catalytic serine nucleophile (Ser122) in the active site of MAGL, leading to its inactivation.[1] Due to its high potency and selectivity, JZL184 has been extensively characterized and widely adopted as a standard tool for studying the physiological and behavioral effects of MAGL inhibition in vivo.[1][2][3]
This compound is an analog of the endogenous MAGL substrate, 2-AG.[4] Its inhibitory activity is significantly less potent compared to JZL184. It blocks the hydrolysis of monoacylglycerols, but it also demonstrates considerable cross-reactivity with fatty acid amide hydrolase (FAAH), the primary degrading enzyme for the other major endocannabinoid, anandamide.[4] This lack of selectivity complicates its use in studies aiming to dissect the specific roles of the 2-AG signaling pathway.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for JZL184 and this compound, highlighting the critical differences in their performance.
Table 1: In Vitro Potency and Selectivity
| Parameter | JZL184 | This compound | References |
| MAGL Inhibition | |||
| IC₅₀ (human MAGL) | 8 nM | 4.5 µM (rat cytosolic) | [4][5][6] |
| IC₅₀ (mouse MAGL) | 8 nM | 19 µM (rat membrane) | [2] |
| IC₅₀ (rat MAGL) | ~262 nM (10-fold lower potency vs. mouse/human) | Not Specified | [1][3] |
| FAAH Inhibition | |||
| IC₅₀ | 4 µM | 12 µM (rat membrane) | [2][4] |
| Selectivity (MAGL vs. FAAH) | >300-fold | ~2.7-fold | [2][4][6] |
Table 2: In Vivo Effects and Dosages
| Parameter | JZL184 | This compound | References |
| Administration Route | Intraperitoneal (i.p.) | Not reported in available literature | [1][7] |
| Effective Dose (Mice) | 4-40 mg/kg | Not reported | [2] |
| Effect on Brain 2-AG Levels | ~8-fold increase at 40 mg/kg | Not reported | [2] |
| Behavioral Effects | CB1-dependent analgesia, hypomotility, hypothermia | Not reported | [2] |
| Off-Target Effects In Vivo | Minimal at lower doses; partial FAAH inhibition at high/chronic doses. | Expected FAAH inhibition due to low selectivity. | [8] |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and a typical experimental process, the following diagrams are provided.
Caption: MAGL inhibition blocks 2-AG degradation, boosting cannabinoid signaling.
Caption: Standard workflow for testing MAGL inhibitors in rodent models.
Experimental Protocols
Below are representative protocols for key experiments involving in vivo MAGL inhibition, based on established methodologies for JZL184.
In Vivo Administration of JZL184
This protocol describes the systemic administration of JZL184 to mice to assess its central effects.
-
Materials: JZL184, Vehicle solution (e.g., 18:1:1 saline:ethanol:emulphor or PEG), C57BL/6 mice.
-
Procedure:
-
Prepare a stock solution of JZL184 in a suitable solvent like ethanol or DMSO.
-
Prepare the final injection vehicle. For the saline:ethanol:emulphor vehicle, extensive sonication is required to create a uniform suspension.[1]
-
Administer JZL184 to mice via intraperitoneal (i.p.) injection at a dose typically ranging from 4 to 40 mg/kg.[2] Vehicle-only injections are used for control groups.
-
House the animals and monitor for any adverse effects. Behavioral testing or tissue collection is typically performed 2 to 8 hours post-injection, corresponding to the window of maximal 2-AG elevation.[6]
-
Assessment of Target Engagement via LC-MS
This protocol is used to confirm that the inhibitor has reached its target in the brain and produced the expected biochemical effect.
-
Materials: Mouse brain tissue, liquid nitrogen, homogenization buffer, internal standards (e.g., deuterated 2-AG and AEA), organic solvents, LC-MS/MS system.
-
Procedure:
-
At a predetermined time point after inhibitor administration, euthanize the mouse and rapidly dissect the brain.
-
Flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Homogenize the brain tissue in an appropriate solvent system (e.g., toluene) containing deuterated internal standards.
-
Perform lipid extraction using established methods.
-
Analyze the lipid extracts using a liquid chromatography-mass spectrometry (LC-MS/MS) system to quantify the levels of 2-AG, anandamide (AEA), and arachidonic acid (AA).
-
A significant elevation in 2-AG levels and a corresponding decrease in AA levels, with no change in AEA, confirms selective MAGL inhibition in the brain.[3]
-
Behavioral Assessment: Tail-Flick Test for Analgesia
This is a standard test to measure the antinociceptive (pain-relieving) effects of a compound.
-
Materials: Tail-flick apparatus, mice treated with inhibitor or vehicle.
-
Procedure:
-
At the time of expected peak drug effect (e.g., 4 hours post-injection), place a mouse in the apparatus, gently restraining it.
-
Apply a focused beam of heat to the ventral surface of the tail.
-
Measure the latency (in seconds) for the mouse to withdraw its tail from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Compare the tail-flick latencies between the inhibitor-treated group and the vehicle-treated control group.
-
A significant increase in withdrawal latency in the JZL184-treated group indicates a CB1-mediated analgesic effect.[2][7]
-
Conclusion and Recommendations
The comparison between JZL184 and this compound reveals a clear distinction in their suitability for in vivo research.
JZL184 stands out as a highly potent and selective tool. Its well-documented in vivo efficacy, characterized dose-response relationship, and established protocols make it the gold standard for investigating the physiological roles of 2-AG.[1][2] Its irreversible nature ensures a sustained blockade of MAGL, allowing for the study of both acute and chronic effects of elevated 2-AG signaling.[1] While off-target FAAH inhibition can occur at very high or chronic doses, its wide selectivity window generally allows for specific MAGL targeting.[8]
This compound , in contrast, functions more as a research compound for in vitro assays. Its low potency (in the micromolar range) and, critically, its lack of selectivity over FAAH, make it unsuitable for in vivo studies where specific modulation of the 2-AG pathway is desired.[4] The administration of this compound in vivo would likely lead to the simultaneous inhibition of both MAGL and FAAH, confounding the interpretation of any observed physiological or behavioral effects. There is a notable absence of published in vivo studies using this compound, reinforcing its limitations.
Recommendation: For researchers aiming to selectively investigate the consequences of MAGL inhibition and 2-AG elevation in vivo, JZL184 is the unequivocally superior choice . Its robust pharmacological profile provides a reliable foundation for generating reproducible and interpretable data. This compound should be restricted to in vitro applications where its specific chemical properties as a 2-AG analog are of interest, with careful consideration of its cross-reactivity.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for O-Arachidonoyl Glycidol Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of O-Arachidonoyl glycidol (OAG), a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), and its utility in endocannabinoid system research. We offer a direct comparison with established inhibitors, detailed experimental protocols, and visualizations to support the design and interpretation of experiments involving this compound.
This compound is recognized as an inhibitor of two key enzymes responsible for endocannabinoid degradation: monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1] Its primary action is the blockade of 2-oleoyl glycerol hydrolysis, with reported IC50 values of 4.5 µM in the cytosolic fraction and 19 µM in the membrane fraction of rat cerebella.[1] Additionally, OAG inhibits the FAAH-catalyzed hydrolysis of anandamide with an IC50 value of 12 µM.[1] Understanding the potency and selectivity of OAG in comparison to widely used standards is crucial for rigorous experimental design.
Comparative Efficacy of OAG and Standard Inhibitors
To contextualize the inhibitory potential of this compound, the following table summarizes its half-maximal inhibitory concentrations (IC50) against human MAGL and FAAH in comparison to the selective inhibitors JZL184 and URB597.
| Compound | Target Enzyme | IC50 (Human) | Primary Function |
| This compound | MAGL | ~4.5 µM | Dual MAGL/FAAH inhibitor |
| FAAH | ~12 µM | ||
| JZL184 | MAGL | ~8 nM | Selective MAGL inhibitor |
| FAAH | >1 µM | Exhibits some cross-reactivity at high doses | |
| URB597 | FAAH | ~0.5 nM | Selective FAAH inhibitor |
| MAGL | >10 µM | Highly selective for FAAH |
Note: IC50 values can vary based on experimental conditions. The values presented are approximations from available literature for comparative purposes.[1][2]
Control Strategies for OAG Research
The selection of appropriate controls is paramount for validating the specificity of OAG's effects.
Positive Controls:
-
For MAGL Inhibition: JZL184 is a potent and selective, irreversible inhibitor of MAGL, making it an ideal positive control to mimic and validate the effects of MAGL inhibition.[2]
-
For FAAH Inhibition: URB597 is a highly selective and irreversible inhibitor of FAAH and should be used as a positive control to confirm FAAH-specific effects.[2]
Negative Controls:
-
Vehicle Control: The most fundamental negative control is the vehicle used to dissolve OAG. Since OAG is a lipid, solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used.[1] The vehicle alone should be tested in all assays to ensure it does not independently affect the experimental outcomes. It is important to note that some complex lipids used in vehicles can inhibit arachidonic acid oxidation, which should be considered in experimental design.[3]
-
Inactive Structural Analog: An ideal negative control would be a molecule structurally similar to OAG but lacking inhibitory activity against MAGL and FAAH. While a universally accepted inactive analog for OAG is not commercially available, researchers could consider using a saturated fatty acid glycidyl ester of similar chain length. The absence of the arachidonoyl group's double bonds is expected to significantly reduce or abolish its activity at the enzyme's active site.
Experimental Protocols
Below are detailed methodologies for key in vitro assays to characterize the activity of this compound and its controls.
Protocol 1: In Vitro MAGL Inhibition Assay (Fluorometric)
This protocol is designed to determine the in vitro potency (IC50) of OAG and its controls against MAGL.
Materials:
-
Recombinant human MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
MAGL Substrate (e.g., 4-Nitrophenyl Acetate - NPA, for a colorimetric assay, or a fluorogenic substrate)
-
This compound, JZL184, and negative control compounds dissolved in DMSO
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of OAG, JZL184, and the negative control in DMSO. Further dilute these in MAGL Assay Buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant human MAGL enzyme in the assay buffer to the desired concentration.
-
Assay Plate Setup:
-
Add the diluted compounds to the respective wells of the 96-well plate.
-
Include wells with vehicle (DMSO in assay buffer) as a negative control.
-
Include wells with JZL184 as a positive control.
-
Add the diluted MAGL enzyme to all wells except for the blank controls.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme.
-
Reaction Initiation: Add the MAGL substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in fluorescence or absorbance at the appropriate wavelength over 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is adapted to measure the inhibitory activity of OAG against FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
This compound, URB597, and negative control compounds dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound and Enzyme Preparation: Follow the same initial steps as the MAGL assay for preparing the test compounds and the FAAH enzyme in the appropriate assay buffer.
-
Assay Plate Setup:
-
Add the diluted compounds to the wells.
-
Include vehicle controls and URB597 as a positive control.
-
Add the diluted FAAH enzyme to all wells except for the blanks.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic FAAH substrate (AAMCA) to all wells.
-
Measurement: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the IC50.
-
Visualizing Pathways and Workflows
Signaling Pathway of MAGL and FAAH Inhibition
The inhibition of MAGL and FAAH by this compound leads to an accumulation of their respective endogenous substrates, 2-AG and anandamide (AEA). These endocannabinoids then act on cannabinoid receptors (CB1 and CB2) to elicit downstream signaling effects.
Caption: OAG inhibits MAGL and FAAH, increasing 2-AG and AEA levels.
Experimental Workflow for OAG Characterization
A logical workflow for characterizing this compound involves a series of in vitro assays to determine its potency, selectivity, and downstream effects.
Caption: Workflow for in vitro characterization of OAG.
Logical Relationship of Controls in OAG Experiments
The relationship between the experimental compound (OAG) and its controls is crucial for data interpretation. This diagram illustrates the expected outcomes.
Caption: Expected outcomes for OAG and its controls.
References
O-Arachidonoyl Glycidol: A Comparative Guide to Lipase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
O-Arachidonoyl glycidol is a synthetic compound structurally analogous to the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). Understanding its cross-reactivity with various lipases is crucial for its development as a specific pharmacological tool or therapeutic agent. This guide provides a comparative analysis of the inhibitory activity of arachidonoyl-containing compounds, primarily focusing on the key enzymes involved in the endocannabinoid system, against which this compound is likely to exhibit activity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various arachidonoyl derivatives against key lipases. This data provides a quantitative comparison of their potency and selectivity. Given the structural similarity, the inhibitory profile of this compound is anticipated to be comparable to that of 2-AG and its analogs.
| Compound | Target Lipase | IC50 (µM) | Source |
| 2-Arachidonoylglycerol (2-AG) | Monoacylglycerol Lipase (MAGL) | 13 | [1] |
| 2-Arachidonoylglycerol (2-AG) | Fatty Acid Amide Hydrolase (FAAH) | >100 (weakly interacts) | [1] |
| 1-Arachidonoylglycerol (1-AG) | Monoacylglycerol Lipase (MAGL) | 17 | [1] |
| α-Methyl-1-AG | Monoacylglycerol Lipase (MAGL) | 11 | [1] |
| α-Methyl-1-AG | Fatty Acid Amide Hydrolase (FAAH) | 33 | [1] |
| Arachidonoyl serinol | Monoacylglycerol Lipase (MAGL) | 73 | [1] |
| N-Arachidonoyl Dopamine | Monoacylglycerol Lipase (hMGL) | 0.78 (no pre-incubation) | [2] |
| N-Arachidonoyl Dopamine | Monoacylglycerol Lipase (hMGL) | 2.2 (no pre-incubation, 2-OG substrate) | [2] |
| N-Arachidonoyl Dopamine | Monoacylglycerol Lipase (rat cytosol) | 20 | [2] |
| Arachidonoyl glycine | Fatty Acid Amide Hydrolase (FAAH) | 4.9 | [1] |
| Arachidonoyl glycine | Monoacylglycerol Lipase (MAGL) | >100 | [1] |
| Noladin ether | Monoacylglycerol Lipase (MAGL) | 36 | [1] |
| Noladin ether | Fatty Acid Amide Hydrolase (FAAH) | 3 | [1] |
Key Lipases in Endocannabinoid Signaling
The primary enzymes responsible for the degradation of 2-AG are monoacylglycerol lipase (MAGL), and to a lesser extent, α/β-hydrolase domain 6 (ABHD6) and 12 (ABHD12).[3][4] Fatty acid amide hydrolase (FAAH) is the principal enzyme for the degradation of another major endocannabinoid, anandamide (AEA), but can also interact with other fatty acid derivatives.[5]
Experimental Protocols
The following are representative methodologies for assessing the inhibitory activity of compounds against key lipases.
Monoacylglycerol Lipase (MAGL) Activity Assay
This protocol is based on the hydrolysis of a radiolabeled substrate and subsequent quantification of the product.
Materials:
-
Enzyme source: Rat brain cytosol or recombinant human MAGL (hMGL).
-
Substrate: [3H]2-oleoylglycerol ([3H]2-OG) or 2-oleoylglycerol (2-OG).
-
Inhibitor: this compound or other test compounds.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing 1 mM EDTA.
-
Scintillation fluid.
-
Solvent for extraction: Chloroform/methanol mixture.
Procedure:
-
Prepare inhibitor solutions of varying concentrations.
-
In a reaction tube, combine the enzyme source with the assay buffer.
-
Add the inhibitor solution to the reaction tube and pre-incubate for a specified time (e.g., 0 or 60 minutes) at 37°C.[2]
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([3H]2-OG).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an ice-cold chloroform/methanol mixture.
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled product (oleic acid) will be in the organic phase.
-
Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol utilizes a radiolabeled anandamide substrate to measure FAAH activity.
Materials:
-
Enzyme source: Rat brain membrane preparations or recombinant FAAH.
-
Substrate: [3H]anandamide ([3H]AEA).
-
Inhibitor: this compound or other test compounds.
-
Assay Buffer: Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% fatty acid-free BSA.
-
Scintillation fluid.
-
Solvent for extraction: Chloroform/methanol mixture.
Procedure:
-
Prepare inhibitor solutions at various concentrations.
-
Combine the enzyme source with the assay buffer in a reaction tube.
-
Add the inhibitor solution and pre-incubate for a specified time at 37°C.
-
Start the reaction by adding [3H]AEA.
-
Incubate the mixture at 37°C for a defined duration.
-
Terminate the reaction with a cold chloroform/methanol solution.
-
Separate the phases via centrifugation. The product, [3H]arachidonic acid, will partition into the organic phase.
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Determine the percentage of inhibition and calculate the IC50 value.
ABHD6 and ABHD12 Activity Assays
Assays for ABHD6 and ABHD12 can be performed using methods similar to the MAGL assay, often employing 2-AG as the substrate.[4] Specificity is typically determined by using selective inhibitors or by using enzyme preparations from cells overexpressing the specific hydrolase. Competitive activity-based protein profiling (ABPP) is another powerful technique used to assess the selectivity of inhibitors against a broad range of serine hydrolases.[6]
Conclusion
The available data on 2-AG and its analogs strongly suggest that this compound will exhibit significant inhibitory activity against MAGL, with potentially weaker interactions with FAAH, ABHD6, and ABHD12. Its precise selectivity profile will require direct experimental evaluation using the methodologies outlined in this guide. For researchers in drug development, understanding this cross-reactivity is paramount for designing selective inhibitors and for interpreting the pharmacological effects of this compound in complex biological systems. The provided protocols and comparative data serve as a foundational resource for these investigations.
References
- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Two-Step Cell Death Induction by the New 2-Arachidonoyl Glycerol Analog and Its Modulation by Lysophosphatidylinositol in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiling of O-Arachidonoyl Glycidol Against Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of O-Arachidonoyl glycidol, a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), and its inhibitory activity against serine hydrolases. Due to the limited availability of comprehensive selectivity data for this compound, this document focuses on its known inhibitory activities and presents a comparative landscape of other well-characterized serine hydrolase inhibitors. Furthermore, it furnishes detailed experimental protocols for assessing inhibitor selectivity using competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique.
This compound: Known Inhibitory Profile
This compound is recognized as an inhibitor of enzymes involved in endocannabinoid metabolism. Its activity has been quantified against fatty acid amide hydrolase (FAAH) and the hydrolysis of 2-oleoyl glycerol, a substrate for monoacylglycerol lipase (MAGL) and other lipases. The available data indicates that it inhibits these enzymes in the low micromolar range.[1][2]
| Target Activity | Tissue Fraction | IC50 (µM) |
| 2-Oleoyl Glycerol Hydrolysis | Rat Cerebellum Cytosol | 4.5 |
| 2-Oleoyl Glycerol Hydrolysis | Rat Cerebellum Membrane | 19 |
| Anandamide Hydrolysis (FAAH) | Rat Cerebellum Membrane | 12 |
Data sourced from Cisneros et al., 2007, as cited by suppliers.[1][2]
The epoxide reactive group in this compound suggests it likely acts as an irreversible inhibitor by covalently modifying the catalytic serine of target hydrolases. However, a full understanding of its selectivity across the entire serine hydrolase superfamily, which comprises over 200 enzymes, is crucial for its utility as a specific chemical probe or a therapeutic lead. The lack of broad profiling data means its effects on other signaling pathways regulated by serine hydrolases are currently unknown.
Comparative Selectivity of Alternative Serine Hydrolase Inhibitors
To contextualize the limited data for this compound, this section compares the selectivity profiles of other inhibitors targeting the endocannabinoid system. These examples range from highly selective agents to those with known off-target activities, illustrating the spectrum of inhibitor behavior.
| Inhibitor | Primary Target(s) | IC50 / k_inact/K_i | Known Off-Targets | Selectivity Profile |
| JZL184 | MAGL | IC50 = 8 nM[3][4][5] | FAAH (IC50 = 4 µM)[4][5], Carboxylesterase 1 (CES1) (k_inact/K_i = 3.9 x 10^3 M⁻¹s⁻¹)[6][7], Carboxylesterase 2 (CES2) (k_inact/K_i = 2.3 x 10^2 M⁻¹s⁻¹)[6][7] | Highly selective for MAGL over FAAH (>300-fold), but interacts with carboxylesterases.[4] |
| URB597 | FAAH | - | Carboxylesterase 1 (CES1) (k_inact/K_i = 4.5 x 10^3 M⁻¹s⁻¹)[6][7], Carboxylesterase 2 (CES2) (k_inact/K_i = 3.9 x 10^3 M⁻¹s⁻¹)[6][7] | Selective for FAAH in the brain, but inhibits liver carboxylesterases.[8][9][10] |
| Tetrahydrolipstatin (THL) | DAGLα/β, Pancreatic Lipases | Not specified | FAAH, ABHD12, BAT5, PLA2g7 (qualitatively identified by competitive ABPP) | Broad-spectrum lipase inhibitor with multiple serine hydrolase targets in the brain. |
| RHC80267 | DAGLα/β | Not specified | FAAH, KIAA1363, ABHD12, Acetylcholinesterase (AChE), BAT5, PLA2g7 (qualitatively identified by competitive ABPP) | Broad-spectrum lipase inhibitor with a distinct off-target profile from THL. |
This comparison underscores the necessity of empirical, proteome-wide profiling. While JZL184 is highly selective between the primary endocannabinoid hydrolases, it still interacts with other serine hydrolases like carboxylesterases.[6][7][9] Similarly, URB597's selectivity is tissue-dependent, highlighting the importance of profiling in relevant biological contexts.[8][10] The broad-spectrum nature of THL and RHC80267 demonstrates that inhibitors can have numerous unanticipated targets.
Experimental Protocols
To determine the selectivity of an inhibitor like this compound, competitive activity-based protein profiling (ABPP) is the method of choice. This technique allows for the assessment of inhibitor potency and selectivity against an entire enzyme family in a native biological sample.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
1. Proteome Preparation:
-
Harvest cells or tissues of interest (e.g., mouse brain, liver).
-
Homogenize the sample in a suitable buffer (e.g., PBS) on ice using a Dounce homogenizer or sonicator.
-
Separate the proteome into soluble and membrane fractions by ultracentrifugation (e.g., 100,000 x g for 45 minutes at 4°C).
-
Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
Normalize all proteome samples to a standard concentration (e.g., 1 mg/mL).
2. Inhibitor Incubation:
-
Aliquot the proteome (e.g., 50 µL per sample).
-
Pre-incubate the proteome with the test inhibitor (this compound) across a range of concentrations (e.g., from 1 nM to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
3. Activity-Based Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe to each sample. A common choice is a fluorophosphonate (FP) probe coupled to a reporter tag, such as FP-Rhodamine for gel-based analysis or FP-Biotin for mass spectrometry.
-
The final probe concentration should be optimized, but a typical concentration is 1 µM.
-
Incubate for a further defined period (e.g., 30 minutes) at room temperature. The probe will covalently label the active sites of serine hydrolases that are not blocked by the inhibitor.
4. Analysis:
A) Gel-Based Analysis (for rapid, semi-quantitative profiling):
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using an in-gel fluorescence scanner.
-
The intensity of the fluorescent bands corresponds to the level of active enzyme. A decrease in band intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition.
-
IC50 values can be estimated by quantifying the band intensities at different inhibitor concentrations.
B) Mass Spectrometry-Based Analysis (ABPP-MudPIT for comprehensive, quantitative profiling):
-
For samples labeled with FP-Biotin, enrich the probe-labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-labeled proteins.
-
Perform on-bead tryptic digestion to generate peptides.
-
Analyze the resulting peptide mixture by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the spectral counts (or peptide peak areas) for each serine hydrolase.
-
A reduction in spectral counts in the inhibitor-treated sample compared to the control indicates target engagement. This method provides a comprehensive and quantitative profile of inhibitor selectivity across all probe-reactive serine hydrolases in the proteome.[11][12]
Visualizations
Signaling Pathway
Caption: Endocannabinoid signaling pathway highlighting key serine hydrolases.
Experimental Workflow
Caption: Competitive ABPP workflow for inhibitor selectivity profiling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JZL-184, monoacylglycerol lipase (MAGL) inhibitor (CAS 1101854-58-3) | Abcam [abcam.com]
- 6. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Comparative Analysis Against MAFP for Researchers
For researchers in pharmacology, neuroscience, and drug development, the selection of appropriate chemical tools is paramount for elucidating the complex roles of enzymes in signaling pathways. This guide provides a detailed comparison of O-Arachidonoyl glycidol and Methyl Arachidonyl Fluorophosphonate (MAFP), two commonly used inhibitors of key enzymes in the endocannabinoid and arachidonic acid signaling pathways.
This document outlines their mechanisms of action, inhibitory profiles with supporting quantitative data, and detailed experimental protocols for the assays mentioned. The information is intended to assist researchers in making informed decisions about the most suitable inhibitor for their experimental needs.
Introduction to the Inhibitors
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It is recognized for its inhibitory activity against two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By blocking these enzymes, this compound can elevate the endogenous levels of anandamide and 2-AG, respectively, making it a valuable tool for studying the physiological effects of the endocannabinoid system.
Methyl Arachidonyl Fluorophosphonate (MAFP) is a potent and irreversible inhibitor of several classes of phospholipases A2 (PLA2), including cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2). MAFP is also a powerful inhibitor of FAAH. Its broad-spectrum activity makes it a useful tool for investigating processes regulated by arachidonic acid release and endocannabinoid signaling. However, its lack of selectivity can also be a confounding factor in experimental design.
Mechanism of Action and Target Enzymes
This compound and MAFP target key enzymes involved in distinct but interconnected signaling pathways. This compound primarily modulates the endocannabinoid system by preventing the breakdown of its signaling molecules. MAFP, on the other hand, has a broader impact, affecting both the endocannabinoid system and the inflammatory cascade initiated by arachidonic acid.
This compound:
-
Primary Targets: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).
-
Mechanism: It acts as an analog of the natural substrate (2-AG) and inhibits the catalytic activity of these hydrolases.
Methyl Arachidonyl Fluorophosphonate (MAFP):
-
Primary Targets: Cytosolic Phospholipase A2 (cPLA2), Calcium-Independent Phospholipase A2 (iPLA2), and Fatty Acid Amide Hydrolase (FAAH).
-
Mechanism: MAFP is an active-site directed, irreversible inhibitor that covalently modifies a serine residue in the active site of these enzymes, leading to their inactivation.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and MAFP against their primary target enzymes. It is crucial to note that these values are compiled from different studies and experimental conditions may vary. Therefore, a direct comparison should be made with caution. For a definitive comparison, these compounds should be evaluated side-by-side in the same assay.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Enzyme | Substrate/Assay Condition | IC50 Value (µM) |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol hydrolysis in rat cerebellar cytosolic fractions | 4.5 |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol hydrolysis in rat cerebellar membrane fractions | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide hydrolysis in rat cerebellar membrane fractions | 12 |
Table 2: Inhibitory Potency (IC50) of Methyl Arachidonyl Fluorophosphonate (MAFP)
| Target Enzyme | Substrate/Assay Condition | IC50 Value (µM) |
| Cytosolic Phospholipase A2 (cPLA2) | Potent inhibitor | |
| Calcium-Independent Phospholipase A2 (iPLA2) | P388D1 cells, 5 min preincubation at 40°C | 0.5 |
| Fatty Acid Amide Hydrolase (FAAH) | Potent irreversible inhibitor |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for assaying the activity of the target enzymes.
Protocol 1: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and provides a convenient method for assessing FAAH activity.
Materials:
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Recombinant human or rat FAAH enzyme
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Test inhibitors (this compound, MAFP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH enzyme in cold FAAH Assay Buffer. The final concentration should be determined empirically.
-
Prepare a stock solution of the FAAH substrate in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.
-
Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of inhibitor solution.
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of solvent.
-
-
Incubation: Incubate the plate for 5 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.
-
Measurement:
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Alternatively, for an endpoint assay, incubate the plate for 30 minutes at 37°C and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Monoacylglycerol Lipase (MAGL) Activity Assay using 2-Oleoylglycerol
This protocol describes a common method for measuring MAGL activity using a radiolabeled substrate.
Materials:
-
Tissue homogenate or cell lysate containing MAGL
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-2-Oleoylglycerol (radiolabeled substrate)
-
Unlabeled 2-Oleoylglycerol
-
Test inhibitors (this compound)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare cytosolic and membrane fractions from tissue homogenates (e.g., rat cerebellum) by ultracentrifugation.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, assay buffer, and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add a mixture of [³H]-2-Oleoylglycerol and unlabeled 2-Oleoylglycerol to start the reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture.
-
Extraction: Vortex and centrifuge the tubes to separate the organic and aqueous phases. The released radiolabeled oleic acid will be in the organic phase.
-
Measurement: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of hydrolyzed substrate and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.
Protocol 3: Phospholipase A2 (cPLA2 and iPLA2) Activity Assay
This protocol outlines a general method for measuring PLA2 activity using a synthetic fluorescent substrate.
Materials:
-
Cell lysate or purified PLA2 enzyme
-
Assay Buffer (specific composition depends on the PLA2 isoform, e.g., containing Ca²⁺ for cPLA2)
-
Fluorescent PLA2 substrate (e.g., a phospholipid analog with a fluorescent fatty acid at the sn-2 position)
-
Test inhibitors (MAFP)
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme source, and various concentrations of the test inhibitor.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme. For irreversible inhibitors like MAFP, this step is crucial.
-
Reaction Initiation: Add the fluorescent PLA2 substrate to all wells to start the reaction.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the fluorescent fatty acid from the substrate results in an increase in fluorescence intensity.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of these inhibitors' actions and the experimental procedures, the following diagrams are provided.
Caption: Signaling pathways showing the roles of target enzymes and points of inhibition.
Caption: A generalized workflow for determining enzyme inhibition.
Conclusion
This compound and MAFP are valuable pharmacological tools for probing the endocannabinoid and arachidonic acid signaling pathways. This compound offers more targeted inhibition of the primary endocannabinoid degrading enzymes, MAGL and FAAH. In contrast, MAFP provides broader inhibition, affecting both FAAH and key phospholipases A2. The choice between these inhibitors will depend on the specific research question and the desired level of selectivity. For studies aiming to specifically enhance endocannabinoid tone, this compound may be the more appropriate choice. For broader investigations into arachidonic acid-mediated signaling and its interplay with the endocannabinoid system, MAFP can be a useful, albeit less selective, tool. Researchers should carefully consider the polypharmacology of MAFP when interpreting their results. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these inhibitors under conditions relevant to the specific biological system being investigated.
A Comparative Benchmarking Guide to O-Arachidonoyl Glycidol and Novel MAGL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established monoacylglycerol lipase (MAGL) inhibitor, O-Arachidonoyl glycidol, against a selection of novel and noteworthy MAGL inhibitors. The content is designed to offer an objective analysis of performance, supported by experimental data, to aid in the selection of appropriate tools for research and drug development in the endocannabinoid field.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This action produces a range of potential therapeutic effects, including analgesia, anti-inflammatory responses, and neuroprotection. Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, offering a dual mechanism of action that makes MAGL a highly attractive therapeutic target.
Comparative Analysis of MAGL Inhibitors
This section provides a detailed comparison of this compound with several novel MAGL inhibitors. The data presented is collated from various preclinical studies to offer a broad perspective on their relative potency, selectivity, and in vivo activity.
Table 1: In Vitro Potency and Selectivity of MAGL Inhibitors
| Compound | Type | IC50 (hMAGL) | IC50 (mMAGL) | IC50 (rMAGL) | Selectivity vs. FAAH | Selectivity vs. ABHD6 |
| This compound | Irreversible | 4.5 µM (cytosolic)[1][2] | - | 19 µM (membrane)[1][2] | ~0.375x (IC50 = 12 µM)[1] | Not widely reported |
| JZL184 | Irreversible | 8 nM[3][4][5] | 8 nM[4][5][6] | 262 nM[3] | >300-fold[4][5] | Selective |
| KML29 | Irreversible | 5.9 nM[7] | 15 nM[7] | 43 nM[7] | No detectable activity[7] | Selective |
| ABX-1431 | Irreversible | 14 nM | - | - | Highly Selective | Minor cross-reactivity |
| MAGLi 432 | Reversible | 4.2 nM[3] | 3.1 nM[3] | - | Highly Selective | Highly Selective |
| MJN110 | Irreversible | - | Potent | - | No significant cross-reactivity[3] | Not widely reported |
hMAGL: human MAGL, mMAGL: mouse MAGL, rMAGL: rat MAGL. IC50 values can vary based on assay conditions.
Table 2: In Vivo Efficacy of Selected MAGL Inhibitors
| Compound | Preclinical Model | Key Findings | Reference |
| JZL184 | Neuropathic & Inflammatory Pain | Attenuates mechanical and cold allodynia.[8][9] | [8][9] |
| Neuroinflammation | Reduces pro-inflammatory cytokine formation.[10] | [10] | |
| Cancer | Reduces free fatty acid levels in primary tumors.[5] | [5] | |
| KML29 | Neuropathic & Inflammatory Pain | Reduces inflammatory and neuropathic nociceptive behavior without significant cannabimimetic side effects. | [11] |
| Amyotrophic Lateral Sclerosis (ALS) | Delays onset, progression, and improves survival in a mouse model.[7] | [7] | |
| MJN110 | Neuropathic Pain | More potent than JZL184 in reversing allodynia. Elicited increased locomotor activity, unlike the hypomotility seen with JZL184.[3] | [3] |
| ABX-1431 | Tourette Syndrome (Phase 2 Clinical Trial) | Showed positive effects on symptoms in adult patients.[10] | [10] |
| Neurological Disorders (Clinical Development) | Being evaluated for multiple sclerosis and other neurological conditions.[10] | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the core signaling pathway affected by MAGL inhibition and a general workflow for screening MAGL inhibitors.
Caption: MAGL Inhibition Pathway.
Caption: MAGL Inhibitor Screening Workflow.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of MAGL inhibitors. Below are outlines for key assays.
MAGL Activity Assay (Colorimetric)
This assay is a common method for primary screening and determining the potency of MAGL inhibitors.
Principle: This assay utilizes a surrogate substrate, 4-nitrophenyl acetate (4-NPA), which is hydrolyzed by MAGL to produce the chromogenic product 4-nitrophenol. The rate of 4-nitrophenol formation is monitored spectrophotometrically at 405-415 nm and is proportional to MAGL activity.
Materials:
-
Recombinant human MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
4-Nitrophenyl acetate (4-NPA) substrate solution
-
Test inhibitors and reference compound (e.g., JZL184)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of MAGL enzyme, 4-NPA substrate, and test inhibitors in MAGL Assay Buffer.
-
Assay Setup: To appropriate wells of a 96-well plate, add the assay buffer, MAGL enzyme, and either the test inhibitor or vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405-415 nm in kinetic mode for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. IC50 values are then calculated by fitting the dose-response data to a suitable sigmoidal model.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a broad range of other enzymes in a complex biological sample.
Principle: This method involves the competition between the test inhibitor and a broad-spectrum, fluorescently tagged activity-based probe (ABP) for binding to the active site of serine hydrolases. A reduction in the fluorescent signal of a specific enzyme in the presence of the inhibitor indicates target engagement.
Materials:
-
Cell or tissue lysates (e.g., mouse brain membrane proteome)
-
Test inhibitors
-
Broad-spectrum serine hydrolase ABP (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates containing the active enzymes of interest.
-
Inhibitor Incubation: Incubate the proteome with varying concentrations of the test inhibitor for a specified time (e.g., 30 minutes) at room temperature to allow for binding to target enzymes.
-
Probe Labeling: Add the ABP (e.g., FP-Rh) to the inhibitor-treated proteomes and incubate for a further period to label the remaining active serine hydrolases.
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to MAGL and other serine hydrolases (e.g., FAAH, ABHD6). A decrease in fluorescence intensity for a specific enzyme in the presence of the inhibitor indicates inhibition. The selectivity is determined by comparing the inhibitor's potency for MAGL versus other off-target enzymes.
Conclusion
The landscape of MAGL inhibitors is rapidly evolving, with novel compounds demonstrating significant improvements in potency, selectivity, and pharmacokinetic properties over earlier inhibitors like this compound. While this compound remains a useful tool for in vitro studies, novel irreversible inhibitors such as JZL184 and KML29 have become standards for in vivo research due to their high potency and selectivity. The development of reversible inhibitors like MAGLi 432 and the clinical progression of compounds like ABX-1431 highlight the therapeutic potential of MAGL inhibition.
This guide provides a foundational comparison to aid researchers in navigating the growing arsenal of MAGL inhibitors. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired balance of potency, selectivity, reversibility, and in vivo applicability. The provided experimental protocols offer a starting point for the robust evaluation of these and future MAGL inhibitors.
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessgovernment.org [openaccessgovernment.org]
- 4. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 7. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of O-Arachidonoyl Glycidol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. O-Arachidonoyl glycidol, a valuable tool in endocannabinoid research, requires careful consideration for its disposal due to its chemical properties and the solvents in which it is often supplied. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is frequently supplied as a solution in methyl acetate.[1][2] The primary hazards associated with this formulation are attributable to the solvent, which is a highly flammable liquid.[2] The solution is also harmful if swallowed, causes serious eye irritation, and may cause drowsiness or dizziness.[2] Therefore, disposal procedures must address the flammability and toxicity of the methyl acetate solvent.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, regional, and national regulations.[3][4] All waste handling should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5]
Step-by-Step Disposal Protocol for this compound in Methyl Acetate
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound in Methyl Acetate," and the approximate concentration and volume.[4][6]
-
Do not mix this waste with other waste streams, particularly those containing incompatible materials such as strong oxidizing agents, acids, or bases, to prevent dangerous chemical reactions.[4][5]
-
-
Container Management:
-
Use a container that is in good condition, leak-proof, and has a secure, tight-fitting lid.[6] The original product container can often be used if it is not compromised.
-
Keep the waste container closed at all times, except when adding waste.[4][6]
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.[3]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition, such as open flames, hot surfaces, and direct sunlight, due to the high flammability of methyl acetate.[5]
-
Store in a cool, dry, and well-ventilated location.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer needed, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4][7]
-
Provide them with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.
-
For unused or expired this compound in its original, unopened container, it is generally recommended not to open or alter the product.[7] The unopened container should be treated as hazardous waste and disposed of through your institution's EHS department.[7]
Disposal of Pure this compound
If handling pure this compound (not in a solvent), the primary concern shifts to its potential reactivity as an ester and epoxide. While specific reactivity data is limited, it is prudent to treat it as a reactive chemical.
-
Do Not Attempt to Neutralize: Unless you have a validated and approved quenching procedure, do not attempt to treat or neutralize the pure compound.[7]
-
Containerize and Label: Secure the pure compound in a clearly labeled, sealed, and compatible container.
-
Consult EHS: Contact your EHS department for guidance. They will have established protocols for the disposal of reactive chemical waste.[8]
Quantitative Hazard Data for this compound Solution
The following table summarizes the key quantitative hazard information for this compound, primarily based on its solution in methyl acetate as provided in the Safety Data Sheet.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Flammable Liquid | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H336: May cause drowsiness or dizziness | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Data sourced from the Cayman Chemical Safety Data Sheet for this compound in methyl acetate.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 8. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling O-Arachidonoyl glycidol
Essential Safety and Handling Guide for O-Arachidonoyl Glycidol
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Hazard Summary
This compound is an analog of 2-arachidonoyl glycerol.[1][2] It is typically supplied as a solution in methyl acetate, which is a highly flammable liquid.[3] The primary hazards are associated with the solvent and the glycidol moiety. Glycidol itself is considered a suspected human carcinogen and may cause genetic defects.[4][5][6] Therefore, this compound should be handled with extreme caution.
Primary Hazards:
-
Flammability: The methyl acetate solvent is highly flammable.[3]
-
Health Hazards: Harmful if swallowed or in contact with skin. Causes serious eye irritation and may cause drowsiness or dizziness.[3][7] The glycidol component is a suspected carcinogen.[5][6]
-
Reactivity: Can be unstable, with a tendency for the arachidonoyl group to migrate.[8]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes of the chemical which can cause serious eye irritation.[3][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as the substance is harmful upon dermal exposure.[10] |
| Body Protection | Impermeable, long-sleeved laboratory coat or gown. | To protect skin and personal clothing from contamination.[11] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when working outside of a chemical fume hood or if there is a risk of inhalation.[9][12] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is used for all manipulations of this compound.[9][13]
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[9][10]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[9][13]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Perform all transfers and dilutions of the compound within the chemical fume hood.[14]
-
Use compatible labware (e.g., glass, PTFE) to avoid reactions with the container.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
-
For long-term storage, it is recommended to keep the compound at -20°C.[12]
-
Store in a flammable liquids storage cabinet.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.
-
Solid Waste: Dispose of all contaminated materials, including pipette tips, gloves, and absorbent pads, in a designated hazardous waste container.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[12][15]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Spills: Evacuate the area and prevent access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] Ventilate the area and wash the spill site after the material has been removed.
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 439146-24-4|DC Chemicals [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fsc.go.jp [fsc.go.jp]
- 5. Toxicology and carcinogenesis study of glycidol (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycidol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
